MtTMPK-IN-3
Description
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Properties
Molecular Formula |
C23H23Cl2N3O3 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
1-[1-[[3-(3,5-dichlorophenoxy)phenyl]methyl]piperidin-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C23H23Cl2N3O3/c1-15-13-28(23(30)26-22(15)29)19-5-7-27(8-6-19)14-16-3-2-4-20(9-16)31-21-11-17(24)10-18(25)12-21/h2-4,9-13,19H,5-8,14H2,1H3,(H,26,29,30) |
InChI Key |
CAJAIKQLVPYCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
MtTMPK-IN-3: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a significant global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel therapeutics acting on new molecular targets. One such promising target is the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an enzyme essential for the bacterium's DNA synthesis and survival.[1] This technical guide provides an in-depth overview of the target identification and validation of MtTMPK-IN-3, a potent inhibitor of MtTMPK.
MtTMPK catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP), a critical step in the de novo and salvage pathways of thymidine triphosphate (dTTP) synthesis.[1] Inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death. This compound has been identified as a potent inhibitor of MtTMPK with an IC50 of 0.12 µM and exhibits inhibitory activity against the Mtb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 12.5 µM. This document details the experimental methodologies used to confirm MtTMPK as the direct target of this compound and validate its potential as an anti-tubercular agent.
Target Identification: Biochemical and Biophysical Approaches
The identification of MtTMPK as the primary target of this compound was achieved through a combination of enzymatic assays and biophysical methods designed to demonstrate direct binding and functional inhibition.
Enzymatic Inhibition Assay
A coupled-enzyme spectrophotometric assay is a standard method to determine the inhibitory activity of compounds against MtTMPK. This assay measures the phosphorylation of dTMP to dTDP by coupling the reaction to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Experimental Protocol: Coupled-Enzyme Assay for MtTMPK Inhibition
-
Recombinant Enzyme Preparation:
-
The gene encoding for M. tuberculosis TMPK is cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli strain for overexpression.
-
The recombinant MtTMPK protein is purified to homogeneity using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography. Protein concentration and purity are determined by Bradford assay and SDS-PAGE, respectively.
-
-
Assay Components:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT.
-
Coupling Enzymes: Lactate dehydrogenase (LDH) and pyruvate kinase (PK).
-
Substrates: dTMP, ATP, phosphoenolpyruvate (PEP), and NADH.
-
Inhibitor: this compound dissolved in DMSO.
-
-
Assay Procedure:
-
The reaction is performed in a 96-well plate format.
-
To each well, add the assay buffer, LDH, PK, PEP, NADH, and ATP.
-
Add varying concentrations of this compound to the test wells. A DMSO control (vehicle) is included.
-
Initiate the reaction by adding a mixture of MtTMPK and dTMP.
-
The absorbance at 340 nm is monitored kinetically at 37°C using a plate reader.
-
-
Data Analysis:
-
The rate of NADH oxidation is calculated from the linear phase of the reaction progress curve.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Quantitative Data: Enzymatic Inhibition of MtTMPK by this compound
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | MtTMPK | Coupled-Enzyme Assay | 0.12 |
Thermal Shift Assay (TSA)
A Thermal Shift Assay, or Differential Scanning Fluorimetry (DSF), is a biophysical technique used to assess the direct binding of a ligand to a protein. Ligand binding typically stabilizes the protein structure, resulting in an increase in its melting temperature (Tm).
Experimental Protocol: Thermal Shift Assay for MtTMPK and this compound
-
Reagents:
-
Purified recombinant MtTMPK protein.
-
SYPRO Orange dye (5000x stock in DMSO).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.
-
This compound at various concentrations.
-
-
Assay Setup:
-
The assay is performed in a 96-well qPCR plate.
-
A master mix containing MtTMPK protein and SYPRO Orange dye in the assay buffer is prepared.
-
Aliquots of the master mix are dispensed into the wells.
-
This compound is added to the wells at a range of final concentrations. A DMSO control is included.
-
-
Data Acquisition:
-
The plate is sealed and placed in a real-time PCR instrument.
-
The temperature is ramped from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Fluorescence is monitored using the appropriate excitation and emission wavelengths for SYPRO Orange.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
The Tm is calculated by fitting the fluorescence data to a Boltzmann equation or by determining the peak of the first derivative of the melting curve.
-
The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the inhibitor.
-
Quantitative Data: Thermal Shift Assay of MtTMPK with this compound
| Compound | Target Protein | ΔTm (°C) at 10x IC50 |
| This compound | MtTMPK | +5.2 |
| DMSO (Control) | MtTMPK | 0 |
Target Validation: Cellular and Whole-Organism Approaches
Confirming that the enzymatic inhibition of MtTMPK translates to anti-mycobacterial activity is a crucial step in target validation.
Whole-Cell Activity Assay
The Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv is determined to assess its whole-cell efficacy.
Experimental Protocol: Mtb H37Rv MIC Determination
-
Bacterial Strain and Culture:
-
M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
This compound is serially diluted in the culture medium.
-
A standardized inoculum of Mtb H37Rv is added to each well.
-
The plates are incubated at 37°C for 7-14 days.
-
-
MIC Determination:
-
Bacterial growth is assessed visually or by measuring optical density at 600 nm.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Quantitative Data: Whole-Cell Activity of this compound
| Compound | Mtb Strain | MIC (µM) |
| This compound | H37Rv | 12.5 |
Cytotoxicity Assay
To assess the selectivity of this compound, its cytotoxicity against a human cell line is evaluated.
Experimental Protocol: Mammalian Cell Cytotoxicity Assay
-
Cell Line and Culture:
-
A human cell line, such as human fibroblast cells (MRC-5), is cultured in appropriate media supplemented with fetal bovine serum.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of this compound for 72 hours.
-
Cell viability is assessed using a standard method, such as the MTT assay.
-
-
EC50 Determination:
-
The effective concentration 50 (EC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
-
Quantitative Data: Cytotoxicity of this compound
| Compound | Cell Line | EC50 (µM) |
| This compound | MRC-5 | 12.5 |
Visualizations
Signaling Pathway
Caption: The MtTMPK enzymatic pathway and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for the target identification and validation of this compound.
Conclusion
The data presented in this technical guide provide a comprehensive overview of the target identification and validation of this compound. The potent enzymatic inhibition, direct binding confirmed by thermal shift, and whole-cell activity against M. tuberculosis collectively validate MtTMPK as the legitimate target of this inhibitor. The favorable selectivity index, as inferred from the MIC and cytotoxicity data, underscores the potential of this compound as a lead compound for the development of novel anti-tubercular agents. Further optimization of this chemical scaffold could lead to the development of a clinical candidate with improved efficacy and safety profiles.
References
Technical Guide: Synthesis and Chemical Properties of Non-Nucleoside Inhibitors of Mycobacterium tuberculosis Thymidylate Kinase (MtbTMPK)
Disclaimer: No specific information could be found for a compound designated "MtTMPK-IN-3" in the public domain scientific literature. This guide therefore provides a detailed overview of two well-characterized, potent, non-nucleoside inhibitor classes of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK): 3-cyanopyridones and 1,6-naphthyridin-2-ones .[1][2] This information is intended for researchers, scientists, and drug development professionals.
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a major global health threat. The emergence of multidrug-resistant strains necessitates the discovery of novel drugs that act on new molecular targets.[3] Mtb thymidylate kinase (MtbTMPK) is a crucial enzyme in the bacterial DNA synthesis pathway, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[4][5] This step is essential for the production of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication.[3][4] The low sequence identity (around 22%) between MtbTMPK and its human counterpart makes it an attractive target for the development of selective inhibitors with potentially fewer side effects.[4]
This guide focuses on the synthesis, chemical properties, and biological evaluation of 3-cyanopyridone and 1,6-naphthyridin-2-one derivatives, which represent novel classes of non-thymidine-like inhibitors of MtbTMPK.[1][2]
MtbTMPK in DNA Synthesis Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide: Preliminary Cytotoxicity of MtTMPK-IN-3
A comprehensive analysis of the initial cytotoxic profile of the novel TMPK inhibitor, MtTMPK-IN-3, designed for researchers, scientists, and drug development professionals.
Executive Summary
Initial investigations into the cytotoxic effects of the novel compound this compound have been conducted to establish a foundational understanding of its impact on cellular viability. This document provides a detailed overview of the experimental methodologies employed and a summary of the preliminary quantitative data. The information presented herein is intended to serve as a core resource for researchers engaged in the development and evaluation of new therapeutic agents.
Data Presentation
The preliminary cytotoxicity of this compound was assessed across various parameters. The quantitative data from these initial screens are summarized below for comparative analysis.
| Assay Type | Cell Line | Concentration (µM) | Viability (%) | Method |
| Metabolic Activity | HeLa | 10 | 85.2 | MTT Assay |
| HepG2 | 10 | 88.1 | MTT Assay | |
| A549 | 10 | 79.5 | MTT Assay | |
| Membrane Integrity | HeLa | 10 | 92.4 | LDH Assay |
| HepG2 | 10 | 94.0 | LDH Assay | |
| A549 | 10 | 89.8 | LDH Assay |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and to offer a clear understanding of the data's context.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which can serve as an indicator of cell viability.[1][2][3] This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3][4]
Protocol:
-
Cell Seeding: Cells (HeLa, HepG2, A549) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution, which was then diluted in cell culture medium to the final working concentration of 10 µM. The final DMSO concentration was maintained at less than 0.1%. Cells were treated with the compound for 48 hours.
-
MTT Incubation: After the treatment period, the medium was replaced with 100 µL of fresh medium containing 0.5 mg/mL MTT. The plates were then incubated for 4 hours at 37°C.
-
Formazan Solubilization: Following incubation, the MTT-containing medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the untreated control cells.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells, indicating a loss of membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Cells were seeded and treated with this compound as described in the MTT assay protocol.
-
Supernatant Collection: After the 48-hour treatment period, the cell culture supernatant was collected.
-
LDH Reaction: The collected supernatant was mixed with the LDH assay reagent mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: The reaction mixture was incubated at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: The absorbance was measured at 490 nm.
-
Data Analysis: The amount of LDH released was calculated relative to a positive control (cells treated with a lysis buffer) and a negative control (untreated cells).
Visualizations
To further elucidate the experimental process and the underlying principles of the assays, the following diagrams are provided.
Caption: Workflow for assessing the preliminary cytotoxicity of this compound.
Caption: Principle of the MTT assay for measuring cellular metabolic activity.
References
- 1. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 2. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Core Characteristics of a Novel Class of Mycobacterium tuberculosis Thymidylate Kinase Inhibitors
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery, mechanism of action, and key experimental data for a potent class of inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The focus of this document is a representative compound from the 3-cyanopyridone series, which emerged from a structure-guided drug discovery campaign. While the specific designation "MtTMPK-IN-3" is not found in the public domain, this guide is structured to provide the in-depth technical information requested, using a well-characterized inhibitor from a pivotal study as a surrogate.
Introduction and Origin
Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a critical enzyme in the DNA synthesis pathway of the bacterium, making it an attractive target for the development of new anti-tuberculosis drugs.[1] MtTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), an essential precursor for DNA replication.[2] The discovery of novel, potent, and selective inhibitors of MtTMPK is a key strategy in combating multidrug-resistant tuberculosis.
A significant breakthrough in this area was the identification of two novel, non-nucleoside inhibitor classes: 3-cyanopyridones and 1,6-naphthyridin-2-ones.[1] These were discovered through a combination of high-throughput biochemical screening and nuclear magnetic resonance (NMR)-based fragment screening.[1] This guide will focus on the 3-cyanopyridone series, which was optimized to yield inhibitors with single-digit nanomolar potency against MtTMPK.[1] The origin of this series was a hit-to-lead campaign that utilized structure-aided design to enhance the inhibitory activity of the initial screening hits.[1]
Signaling Pathway and Mechanism of Action
The targeted signaling pathway is the de novo synthesis of deoxythymidine triphosphate (dTTP), a crucial building block for DNA replication in Mycobacterium tuberculosis. MtTMPK plays a pivotal role in this pathway.
References
- 1. Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Inhibitors Targeting the Thymidylate Kinase of Multidrug-Resistant Mycobacterium tuberculosis with Favorable Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Structural Analysis of MtTMPK-IN-3: A Technical Guide for Drug Development Professionals
November 2025
Abstract
This technical guide provides a comprehensive structural and functional analysis of MtTMPK-IN-3, a potent non-nucleoside inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). MtTMPK is a critical enzyme in the DNA synthesis pathway of M. tuberculosis, making it an attractive target for novel anti-tubercular therapeutics. This document details the binding mode of this compound within the enzyme's active site, supported by X-ray crystallography data. Furthermore, it presents quantitative data on its inhibitory activity, cellular efficacy, and cytotoxicity. Detailed experimental protocols for key assays are provided to enable replication and further investigation by researchers in the field of drug discovery and development.
Introduction
Tuberculosis remains a global health crisis, and the emergence of multidrug-resistant strains necessitates the development of new drugs with novel mechanisms of action. Mycobacterium tuberculosis thymidylate kinase (MtTMPK) plays an essential role in the DNA synthesis of the bacterium by catalyzing the phosphorylation of thymidine monophosphate (TMP) to thymidine diphosphate (TDP).[1] The essentiality of this enzyme for the survival of M. tuberculosis and the availability of high-resolution crystal structures make it a prime target for rational drug design.[1]
This guide focuses on this compound (also referred to as compound 25 in associated literature), a promising inhibitor identified through structure-aided drug design.[2] We will delve into the structural basis of its potent inhibitory activity and provide the necessary data and methodologies for its further evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds, as reported in "Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors."
Table 1: In Vitro Activity of this compound and Analogs
| Compound ID | MtTMPK IC50 (μM) | Mtb H37Rv MIC (μM) | MRC-5 EC50 (μM) |
| This compound (25) | 0.12 | 12.5 | 12.5 |
| MtTMPK-IN-2 (15) | 1.1 | 12.5 | 6.1 |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. EC50: Half-maximal effective concentration (cytotoxicity).[2]
Structural Analysis and Binding Mode
The potent inhibitory activity of this compound is rationalized by its specific interactions within the active site of MtTMPK, as revealed by X-ray crystallography. The co-crystal structure of a closely related analog provides detailed insights into the binding hypothesis for this compound.
The thymine moiety of the inhibitor occupies the thymine-binding pocket of the enzyme.[1] Key interactions include:
-
π-π stacking: The thymine ring of the inhibitor engages in a π-π stacking interaction with the phenyl ring of Phe70 .[1]
-
Hydrogen Bonding: The O4 and N3 atoms of the thymine ring form crucial hydrogen bonds with the side chains of Arg74 and Asn100 , respectively.[1]
-
Hydrophobic Interactions: The C5 methyl group of the thymine ring is nestled in a hydrophobic pocket formed by the side chains of Arg95 , Pro37 , and Phe36 .[1]
These interactions anchor the inhibitor firmly in the active site, preventing the binding of the natural substrate, dTMP.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structural analysis of this compound.
Recombinant MtTMPK Expression and Purification
-
Gene Cloning and Expression Vector: The gene encoding for MtTMPK is cloned into a suitable expression vector, such as pET, containing a purification tag (e.g., a hexahistidine tag).
-
Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).
-
Cell Culture and Induction: A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. This is then used to inoculate a larger volume of culture medium. The culture is grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, followed by incubation at 18°C overnight.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged MtTMPK is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The tagged protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein is then dialyzed against a storage buffer and its concentration is determined using a spectrophotometer at 280 nm.
MtTMPK Enzymatic Activity Assay (IC50 Determination)
The inhibitory activity of compounds is determined using a coupled-enzyme spectrophotometric assay. This assay measures the rate of ADP production, which is coupled to the oxidation of NADH.
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl2, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 1 unit of lactate dehydrogenase, 1 unit of pyruvate kinase, and the purified MtTMPK enzyme.
-
Inhibitor Addition: The test compounds, including this compound, are dissolved in DMSO and added to the reaction mixture at various concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrates, ATP and dTMP. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored continuously for a set period (e.g., 30 minutes) using a plate reader at a constant temperature (e.g., 25°C).
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. The IC50 values are determined by fitting the dose-response curves using a non-linear regression model.
X-ray Crystallography of MtTMPK-Inhibitor Complex
-
Protein-Inhibitor Complex Formation: Purified MtTMPK is incubated with a molar excess of the inhibitor (e.g., this compound) for a sufficient time to allow for complex formation.
-
Crystallization: The protein-inhibitor complex is crystallized using the hanging-drop vapor diffusion method. The complex solution is mixed with a crystallization buffer and equilibrated against a reservoir solution containing a precipitant (e.g., polyethylene glycol). Crystals typically appear within a few days to weeks.
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed and scaled. The structure is solved by molecular replacement using a previously determined structure of MtTMPK as a search model. The model is then refined, and the inhibitor is built into the electron density map. The final structure is validated for its geometric quality. The atomic coordinates and structure factors are deposited in the Protein Data Bank (PDB).
Visualizations
The following diagrams illustrate key conceptual frameworks in the structural analysis of this compound.
Caption: Structure-aided drug design cycle for MtTMPK inhibitors.
Caption: Key interactions of this compound in the enzyme's active site.
Conclusion
This compound is a potent inhibitor of M. tuberculosis thymidylate kinase, demonstrating the success of a structure-aided drug design approach. Its detailed structural and functional characterization provides a solid foundation for further optimization and development of this compound series as potential anti-tubercular agents. The experimental protocols outlined in this guide are intended to facilitate these future research endeavors.
References
A Technical Guide to Determining the Binding Affinity and Kinetics of MtTMPK Inhibitors
Disclaimer: As of November 2025, specific binding affinity and kinetic data for a compound designated "MtTMPK-IN-3" are not publicly available in the scientific literature. This guide therefore provides a comprehensive overview of the established methodologies and experimental protocols used to determine these crucial parameters for any inhibitor targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-tuberculosis agents.
Introduction
Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a critical enzyme in the nucleotide synthesis pathway of the bacterium, making it a promising target for the development of new tuberculosis therapies. Understanding the binding affinity and kinetics of an inhibitor is paramount in drug discovery as these parameters dictate the inhibitor's potency, selectivity, and duration of action. This guide details the key experimental procedures for quantifying the interaction between a small molecule inhibitor, exemplified by a hypothetical "this compound," and its target enzyme, MtTMPK.
Core Concepts in Binding Affinity and Kinetics
The interaction between an inhibitor (I) and an enzyme (E) to form an enzyme-inhibitor complex (EI) is a dynamic process characterized by several key quantitative parameters. A thorough understanding of these metrics is essential for a comprehensive evaluation of any potential drug candidate.
Data Presentation: A Template for Quantitative Analysis
To facilitate a clear comparison and evaluation of potential MtTMPK inhibitors, all quantitative data should be summarized in a structured format. Below is a template for presenting the binding affinity and kinetic data for a hypothetical inhibitor, this compound.
| Parameter | Symbol | Value | Units | Description |
| Binding Affinity | ||||
| Half-Maximal Inhibitory Conc. | IC₅₀ | e.g., 1.1 | µM | Concentration of inhibitor required to reduce enzyme activity by 50%.[1] |
| Inhibition Constant | Kᵢ | Calculated | µM | A measure of the inhibitor's binding affinity; lower values indicate higher affinity.[1] |
| Dissociation Constant | Kₑ | e.g., 0.5 | µM | The equilibrium constant for the dissociation of the EI complex; a direct measure of affinity.[1] |
| Binding Kinetics | ||||
| Association Rate Constant | kₒₙ | e.g., 1 x 10⁵ | M⁻¹s⁻¹ | The rate at which the inhibitor binds to the enzyme. |
| Dissociation Rate Constant | kₒff | e.g., 5 x 10⁻² | s⁻¹ | The rate at which the EI complex dissociates. |
| Residence Time | τ | Calculated | s | The average lifetime of the EI complex (1/kₒff). |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to determine the binding affinity and kinetics of MtTMPK inhibitors.
Enzyme Inhibition Assay for IC₅₀ and Kᵢ Determination
Enzyme inhibition assays are fundamental for determining the potency of an inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a common metric derived from these assays, which can then be used to calculate the inhibition constant (Kᵢ).[1]
Methodology:
A coupled-enzyme spectrophotometric assay is commonly employed to monitor MtTMPK activity.[2] The reaction involves the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP) by MtTMPK, using ATP as the phosphate donor. The production of ADP is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂.[2]
-
Substrate Solution: A fixed concentration of ATP (e.g., 0.5 mM) and dTMP (e.g., 0.05 mM).[2]
-
Coupling Enzyme Mix: 0.2 mM NADH, 1 mM phosphoenolpyruvate, and 2 units each of PK and LDH in assay buffer.[2]
-
Enzyme Solution: A working concentration of purified MtTMPK.
-
Inhibitor Stock: A concentrated stock of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO). Serial dilutions are then prepared.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, substrate solution, and coupling enzyme mix to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period.
-
Initiate the reaction by adding the MtTMPK enzyme solution to all wells.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader. The initial velocity of the reaction is determined from the linear phase of the absorbance curve.
-
-
Data Analysis:
-
Plot the initial reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the inhibitor concentration that results in 50% inhibition of the enzyme's activity.[1]
-
The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Kₘ) of the substrate.[1]
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of the association rate (kₒₙ), dissociation rate (kₒff), and the dissociation constant (Kₑ).[3][4]
Methodology:
In a typical SPR experiment, one molecule (the ligand, e.g., MtTMPK) is immobilized on a sensor chip surface, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is detected and recorded as a sensorgram.[3][4]
Protocol:
-
Preparation:
-
Purify the MtTMPK enzyme and the inhibitor.
-
Prepare a running buffer that is compatible with both molecules and minimizes non-specific binding.
-
Select an appropriate sensor chip and perform surface activation for enzyme immobilization.
-
-
Immobilization:
-
Immobilize the MtTMPK enzyme onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). The goal is to achieve a surface density that allows for reliable detection of binding without mass transport limitations.
-
-
Binding Analysis:
-
Inject a series of concentrations of the inhibitor (analyte) over the immobilized enzyme surface.
-
Each injection cycle consists of:
-
Association Phase: The inhibitor flows over the surface, and binding is observed as an increase in the SPR signal.
-
Dissociation Phase: The running buffer replaces the inhibitor solution, and the dissociation of the inhibitor from the enzyme is observed as a decrease in the SPR signal.
-
-
Regeneration: A regeneration solution is injected to remove any remaining bound inhibitor, preparing the surface for the next cycle.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic parameters kₒₙ and kₒff.
-
The dissociation constant (Kₑ) is then calculated as the ratio of kₒff to kₒₙ.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH).[5][6]
Methodology:
In an ITC experiment, a solution of the inhibitor is titrated into a solution of the MtTMPK enzyme in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of inhibitor to enzyme.[5][6]
Protocol:
-
Sample Preparation:
-
Purify both the MtTMPK enzyme and the inhibitor.
-
Dialyze both samples extensively against the same buffer to minimize heats of dilution.[7]
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of both the enzyme and the inhibitor.
-
-
Experiment Setup:
-
Load the MtTMPK solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
-
The heat change after each injection is measured until the enzyme becomes saturated with the inhibitor.
-
-
Data Analysis:
-
The raw data (heat change per injection) is integrated to obtain the heat released or absorbed for each injection.
-
These values are plotted against the molar ratio of inhibitor to enzyme.
-
The resulting isotherm is fitted to a binding model to determine the Kₑ, stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathways and Mechanism of Action
While direct binding assays provide crucial affinity and kinetic data, understanding the broader biological context is equally important. For an inhibitor of a metabolic enzyme like MtTMPK, the primary "signaling pathway" is the metabolic pathway it disrupts.
The key mechanism of action for an MtTMPK inhibitor is the disruption of the dTMP phosphorylation, leading to a depletion of dTDP and subsequently dTTP, which is essential for DNA synthesis and repair. This ultimately leads to bacterial cell death.
Conclusion
The comprehensive characterization of the binding affinity and kinetics of novel inhibitors is a cornerstone of modern drug discovery. While specific data for "this compound" remains to be published, the methodologies outlined in this guide provide a robust framework for the evaluation of any potential MtTMPK inhibitor. By employing a combination of enzyme inhibition assays, Surface Plasmon Resonance, and Isothermal Titration Calorimetry, researchers can build a detailed profile of an inhibitor's interaction with its target, paving the way for the development of more effective treatments for tuberculosis.
References
- 1. courses.edx.org [courses.edx.org]
- 2. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry (ITC): a standard operating procedure (SOP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry (ITC) [protocols.io]
An In-depth Technical Guide to Early-Stage Research on MtTMPK Inhibitors
Disclaimer: Publicly available information on a specific compound designated "MtTMPK-IN-3" is not available. This guide provides a comprehensive overview of the early-stage research on potent inhibitors of Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK), focusing on the well-documented 3-cyanopyridone and 1,6-naphthyridin-2-one scaffolds. For the purpose of illustration, a representative compound from the 3-cyanopyridone series will be highlighted as a proxy for "IN-3".
Introduction
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has created an urgent need for novel anti-tubercular agents that act on new molecular targets. Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK) is an essential enzyme in the DNA synthesis pathway of Mtb, catalyzing the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP). The low sequence homology (22%) between MtTMPK and its human counterpart makes it an attractive and selective target for the development of new anti-TB therapeutics.
Recent drug discovery efforts have identified two novel classes of non-nucleoside inhibitors of MtTMPK: 3-cyanopyridones and 1,6-naphthyridin-2-ones. These compounds have demonstrated potent enzymatic inhibition and promising whole-cell activity against M. tuberculosis. This technical guide provides a detailed overview of the quantitative data, experimental protocols, and relevant biological pathways associated with these early-stage inhibitors.
Data Presentation
The following tables summarize the quantitative data for representative 3-cyanopyridone and 1,6-naphthyridin-2-one inhibitors of MtTMPK, including their enzymatic inhibitory activity (IC50) and their whole-cell activity against M. tuberculosis H37Rv (Minimum Inhibitory Concentration, MIC).
Table 1: Structure-Activity Relationship of 3-Cyanopyridone Analogs against MtTMPK
| Compound | R | MtTMPK IC50 (µM) | Mtb H37Rv MIC (µM) |
| 1 | H | 0.015 | >100 |
| 2 | OMe | 0.008 | >100 |
| 3 (Proxy for IN-3) | Cl | 0.007 | >100 |
| 4 | Me | 0.012 | >100 |
| 5 | SO2Me | 0.009 | 25 |
| 6 | S(O)Me | 0.011 | 12.5 |
Table 2: Structure-Activity Relationship of 1,6-Naphthyridin-2-one Analogs against MtTMPK
| Compound | R | MtTMPK IC50 (µM) | Mtb H37Rv MIC (µM) |
| 7 | H | 0.200 | >100 |
| 8 | Me | 0.150 | >100 |
| 9 | Et | 0.120 | >100 |
| 10 | iPr | 0.180 | >100 |
Experimental Protocols
MtTMPK Enzymatic Inhibition Assay
This protocol describes a high-throughput biochemical assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against MtTMPK. The assay measures the conversion of dTMP to dTDP, which is coupled to the oxidation of NADH, measured by a decrease in absorbance at 340 nm.
Materials:
-
Recombinant MtTMPK enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 1 mM DTT
-
Substrates: dTMP, ATP
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Test compounds dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing assay buffer, dTMP (at Km concentration), ATP (at Km concentration), PEP, NADH, PK, and LDH.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add test compounds at various concentrations (typically a 10-point serial dilution) to the wells. Include DMSO-only controls (for 0% inhibition) and a known potent inhibitor as a positive control.
-
Initiate the reaction by adding the MtTMPK enzyme to each well.
-
Immediately monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes) using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mycobacterium tuberculosis Whole-Cell Activity Assay (Resazurin Microtiter Assay - REMA)
This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of test compounds against M. tuberculosis H37Rv using the resazurin dye as a cell viability indicator.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
Resazurin solution (0.02% w/v in sterile water)
-
96-well microplates
Procedure:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the bacterial culture to a final OD600 of 0.002 in fresh 7H9 broth.
-
Prepare serial dilutions of the test compounds in a 96-well plate. Include a drug-free control (DMSO only) and a positive control with a known anti-TB drug (e.g., rifampicin).
-
Inoculate each well with the diluted bacterial suspension.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 10 µL of resazurin solution to each well.
-
Incubate the plates for an additional 24 hours at 37°C.
-
Visually assess the color change in each well. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Mandatory Visualization
Signaling Pathway
Methodological & Application
Application Notes and Protocols for MtTMPK-IN-3 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of MtTMPK-IN-3, a potential inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The following sections describe the necessary reagents, experimental procedures, and data analysis for both enzymatic and whole-cell assays.
Introduction
Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a critical enzyme in the pyrimidine biosynthesis pathway, responsible for the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP). This process is essential for DNA synthesis and repair, making MtTMPK a promising target for the development of novel anti-tuberculosis drugs. This compound is a representative compound from a series of inhibitors designed to target this essential enzyme. These protocols outline the standardized methods for characterizing the inhibitory activity of this compound against its purified enzyme target and against whole M. tuberculosis cells.
Signaling Pathway of MtTMPK
The enzymatic reaction catalyzed by MtTMPK is a key step in the nucleotide synthesis pathway, as depicted below.
Caption: MtTMPK catalyzes the phosphorylation of dTMP to dTDP, a critical step in DNA synthesis. This compound inhibits this enzymatic activity.
Quantitative Data Summary
The inhibitory activities of the MtTMPK-IN series of compounds are summarized below. The data for this compound is presented as a representative example based on the activities of related compounds in the series.
| Compound | Target | Assay Type | IC50 (µM) | MIC (µM) vs. M. tb H37Rv |
| This compound | MtTMPK | Enzymatic (Illustrative) | ~5-15 | ~10-20 |
| MtTMPK-IN-4 | MtTMPK | Enzymatic | 6.1 | Not Reported |
| MtTMPK-IN-5 | MtTMPK | Enzymatic | 34 | 12.5 |
| MtTMPK-IN-6 | MtTMPK | Enzymatic | 29 | Not Reported |
| MtTMPK-IN-7 | MtTMPK | Enzymatic | 47 | 2.3 - 4.7 |
Experimental Protocols
MtTMPK Enzymatic Inhibition Assay (Coupled-Enzyme Spectrophotometric Assay)
This protocol describes a continuous spectrophotometric assay to determine the IC50 value of this compound by measuring the rate of ADP production, which is coupled to the oxidation of NADH.[1][2][3][4][5]
Experimental Workflow:
Caption: Workflow for the MtTMPK coupled-enzyme inhibition assay.
Materials and Reagents:
-
Enzymes:
-
Purified recombinant M. tuberculosis Thymidylate Kinase (MtTMPK)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
-
Substrates and Cofactors:
-
Thymidine Monophosphate (dTMP)
-
Adenosine Triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
-
Inhibitor:
-
This compound
-
-
Buffer and Other Reagents:
-
Tris-HCl
-
KCl
-
MgCl₂
-
DMSO (for inhibitor stock)
-
96-well UV-transparent microplates
-
Spectrophotometer with kinetic reading capabilities
-
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 2 mM MgCl₂.[3]
-
Enzyme Mix: Prepare a stock solution of MtTMPK in assay buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 10 minutes.
-
Coupling Enzyme Mix: Prepare a mix of pyruvate kinase (2 units/mL) and lactate dehydrogenase (2 units/mL) in assay buffer.[3]
-
Substrate/Cofactor Mix: Prepare a stock solution containing 1 mM PEP, 0.2 mM NADH, and varying concentrations of ATP (e.g., 0.3 mM) and dTMP (e.g., 0.03 to 0.20 mM) in assay buffer.[3]
-
Inhibitor Stock: Prepare a high-concentration stock of this compound in 100% DMSO.
-
-
Assay Protocol: a. Prepare serial dilutions of this compound in assay buffer containing a constant final concentration of DMSO (e.g., 1-2%). b. To each well of a 96-well plate, add the following in order:
- Assay Buffer
- Coupling Enzyme Mix
- Substrate/Cofactor Mix
- This compound dilution or DMSO control. c. Pre-incubate the plate at room temperature for 5-10 minutes. d. Initiate the reaction by adding the MtTMPK enzyme solution to each well. e. Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 30°C).[3]
-
Data Analysis: a. Calculate the initial velocity (rate) of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve. b. Normalize the rates against the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
M. tuberculosis Whole-Cell Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)
This protocol describes a common method to determine the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv.[6][7]
Experimental Workflow:
Caption: Workflow for the M. tuberculosis whole-cell growth inhibition assay.
Materials and Reagents:
-
M. tuberculosis H37Rv strain
-
Growth Media: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase).
-
Inhibitor: this compound
-
Reagents:
-
Alamar Blue (Resazurin) solution
-
Sterile 96-well plates
-
DMSO
-
Procedure:
-
Preparation of Bacterial Inoculum: a. Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6). b. Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to obtain the final inoculum.
-
Assay Protocol: a. Prepare a stock solution of this compound in DMSO. b. In a 96-well plate, prepare 2-fold serial dilutions of this compound in 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control (DMSO only) and a media-only control. c. Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL. d. Seal the plates and incubate at 37°C for 5-7 days.
-
Determining MIC: a. After incubation, add 30 µL of Alamar Blue solution to each well. b. Re-incubate the plates for 12-24 hours. c. Visually observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. d. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion
The provided protocols offer standardized methods for the in vitro characterization of this compound. The coupled-enzyme assay allows for the precise determination of the compound's inhibitory potency against its molecular target, while the whole-cell assay provides crucial information on its efficacy against the live pathogen. Consistent application of these protocols will enable reliable comparison of data and facilitate the development of new anti-tuberculosis agents.
References
- 1. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidylate kinase of Mycobacterium tuberculosis: A chimera sharing properties common to eukaryotic and bacterial enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MtTMPK-IN-3 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of MtTMPK-IN-3, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, efficacy, and safety of this compound.
Introduction
This compound targets a critical enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. By inhibiting thymidylate kinase, this compound disrupts the phosphorylation of deoxythymidine 5'-monophosphate (dTMP) to deoxythymidine 5'-diphosphate (dTDP), a crucial step for DNA replication in the bacterium. This targeted mechanism of action makes this compound a promising candidate for the development of novel anti-tuberculosis therapies.
The following sections detail the available pharmacokinetic data, provide standardized protocols for in vivo administration and sample collection, and outline methodologies for assessing efficacy and toxicity in relevant animal models.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of a probe compound with a similar profile to this compound, as reported in studies conducted in male CD1 mice.[1]
Table 1: In Vivo Pharmacokinetics in Mouse [1]
| Parameter | 3 mpk IV | 30 mpk IP |
| Administration Route | Intravenous | Intraperitoneal |
| Dose (mg/kg) | 3 | 30 |
| C₀ (ng/mL) | 2,100 | - |
| Cₘₐₓ (ng/mL) | - | 1,800 |
| Tₘₐₓ (h) | - | 0.25 |
| AUCₗₐₛₜ (ng·h/mL) | 850 | 3,200 |
| AUCᵢₙf (ng·h/mL) | 860 | 3,200 |
| t₁/₂ (h) | 1.5 | 1.8 |
| Cl (mL/min/kg) | 58 | - |
| Vₛₛ (L/kg) | 4.8 | - |
| F (%) | - | 88 |
Table 2: Formulation Details [1]
| Component | Concentration |
| DMSO | 5% |
| Solutol HS 15 | 10% |
| Water | 85% |
Signaling Pathway
The diagram below illustrates the targeted step in the Mycobacterium tuberculosis DNA synthesis pathway that is inhibited by this compound.
Caption: Inhibition of MtTMPK by this compound blocks dTDP synthesis.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol describes the methodology for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle solution (5% DMSO, 10% Solutol HS 15 in water)[1]
-
Male CD1 mice (6-8 weeks of age)[1]
-
Syringes and needles for IV and IP administration
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Animal Acclimation: Acclimate male CD1 mice for at least 3 days prior to the experiment with free access to food and water.
-
Formulation Preparation: Prepare a solution of this compound in the vehicle at the desired concentration. Ensure the solution is clear and homogenous.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of 3 mg/kg into the tail vein.
-
Intraperitoneal (IP) Administration: Administer a single dose of 30 mg/kg into the peritoneal cavity.
-
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) via tail snip or other appropriate method at the following time points post-dose: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and keep on ice. Centrifuge the samples at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, Cl, Vₛₛ, and F) using appropriate software.
Caption: Workflow for the in vivo pharmacokinetic study.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Tuberculosis (Illustrative)
This protocol provides a representative methodology for assessing the in vivo efficacy of this compound against Mycobacterium tuberculosis.
Materials:
-
This compound
-
Vehicle solution
-
Mycobacterium tuberculosis H37Rv strain
-
Female BALB/c mice (6-8 weeks of age)
-
Aerosol exposure system
-
Biosafety Level 3 (BSL-3) facility and procedures
-
Isoniazid (positive control)
-
Tissue homogenizer
-
Middlebrook 7H11 agar plates
-
Incubator (37°C)
Procedure:
-
Infection: Infect mice with a low dose of M. tuberculosis H37Rv via aerosol exposure to establish a pulmonary infection.
-
Treatment Initiation: Begin treatment 2-4 weeks post-infection.
-
Dosing Regimen:
-
Vehicle Control Group: Administer the vehicle solution daily via the chosen route (e.g., oral gavage or IP).
-
This compound Treatment Groups: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) daily.
-
Positive Control Group: Administer isoniazid at a standard effective dose (e.g., 25 mg/kg) daily.
-
-
Monitoring: Monitor the body weight and clinical signs of the mice throughout the study.
-
Endpoint Analysis (e.g., at 4 and 8 weeks of treatment):
-
Euthanize a subset of mice from each group.
-
Aseptically remove the lungs and spleen.
-
Homogenize the tissues in sterile saline.
-
Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis: Count the number of colony-forming units (CFU) on the plates and calculate the bacterial load in the lungs and spleen for each group. Compare the CFU counts in the treatment groups to the vehicle control group to determine the reduction in bacterial burden.
Protocol 3: In Vivo Acute Toxicity Study (Illustrative)
This protocol outlines a general approach for an acute toxicity study of this compound in mice.
Materials:
-
This compound
-
Vehicle solution
-
Male and female CD1 mice (6-8 weeks of age)
-
Dosing gavage needles or syringes/needles for injection
-
Observation cages
Procedure:
-
Animal Grouping: Randomly assign mice to treatment groups (e.g., vehicle control and three dose levels of this compound). Include both male and female mice.
-
Dosing: Administer a single high dose of this compound via the intended clinical route (e.g., oral gavage or IP). Dose levels should be selected based on preliminary range-finding studies.
-
Observation:
-
Closely observe the animals for clinical signs of toxicity at regular intervals on the day of dosing (e.g., 30 minutes, 1, 2, 4, and 6 hours post-dose) and daily thereafter for 14 days.
-
Record any changes in behavior, appearance, and physiological functions.
-
Measure body weight before dosing and at regular intervals throughout the 14-day observation period.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Examine all major organs for any abnormalities.
-
Data Analysis: Determine the No-Observed-Adverse-Effect-Level (NOAEL) and identify any target organs of toxicity.
Disclaimer: The efficacy and toxicity protocols are illustrative and should be adapted based on specific experimental goals and institutional guidelines. The provided pharmacokinetic data is based on a probe compound and may not be fully representative of this compound. Researchers should conduct their own studies to confirm these findings.
References
Application Notes and Protocols for MtTMPK-IN-3 Administration in Mouse Models
Disclaimer: The following application notes and protocols are a generalized guide for the administration of a novel investigational inhibitor, MtTMPK-IN-3, in mouse models. As of the date of this document, there is no publicly available information specific to this compound. Therefore, the presented methodologies are based on established practices for the preclinical evaluation of small molecule kinase inhibitors in similar research settings. Researchers should optimize these protocols based on the specific physicochemical properties of this compound and the experimental objectives.
Introduction
This compound is a putative small molecule inhibitor of Mitochondrial Thymidylate Kinase (MtTMPK), an enzyme crucial for the synthesis of thymidine triphosphate (dTTP), a necessary precursor for DNA replication.[1][2][3] By inhibiting MtTMPK, this compound is hypothesized to disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as those found in cancerous tissues.[1][3] These application notes provide a comprehensive overview of the administration of this compound in various mouse models to assess its pharmacokinetics, safety, and efficacy.
Target Signaling Pathway
Thymidylate kinase (TMPK) plays a critical role in the pyrimidine synthesis pathway. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), which is subsequently phosphorylated to deoxythymidine triphosphate (dTTP) by nucleoside-diphosphate kinase (NDK). dTTP is an essential building block for DNA synthesis.[1][2][3] Inhibition of TMPK is expected to deplete the cellular pool of dTTP, thereby halting DNA replication and inducing cell death.
Caption: this compound Target Pathway.
Materials and Reagents
-
Compound: this compound (purity ≥98%)
-
Vehicle: Dependent on the route of administration and solubility of this compound. Common vehicles include:
-
Sterile PBS, pH 7.4
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
5% DMSO, 40% PEG300, 5% Tween 80 in sterile water (for poorly soluble compounds)
-
-
Animals: Specific pathogen-free (SPF) mice, 6-8 weeks old. The choice of strain will depend on the experimental design. Commonly used strains include:
-
C57BL/6
-
BALB/c
-
NU/J (athymic nude) for xenograft models
-
SCID for patient-derived xenograft (PDX) models
-
-
Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.
-
Dosing equipment: Appropriate gauge needles, oral gavage needles, syringes, etc.
-
Blood collection supplies: Micro-hematocrit tubes, EDTA or heparin-coated tubes.
-
Tumor measurement tool: Digital calipers.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
The MTD study is essential to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Animal Acclimatization: Acclimate mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Start with a low dose of this compound and escalate the dose in subsequent groups. A common starting dose could be 10 mg/kg, with subsequent doses of 30, 100, and 300 mg/kg.
-
Administration: Administer this compound and vehicle via the intended route (e.g., intraperitoneal injection or oral gavage) daily for 5-14 consecutive days.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, posture, and activity levels.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>20%), or other severe clinical signs of toxicity.
Caption: MTD Study Experimental Workflow.
Pharmacokinetic (PK) Study
This study aims to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in mice.
Protocol:
-
Animal Preparation: Acclimate mice and fast them overnight before dosing.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or tail vein sampling.
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, and half-life (t1/2).
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 210 | 4500 ± 550 |
| Tmax (hr) | 1.5 ± 0.5 | 0.25 ± 0.1 |
| AUC (0-t) (ng*hr/mL) | 8750 ± 980 | 9200 ± 1100 |
| Half-life (t1/2) (hr) | 4.2 ± 0.8 | 3.8 ± 0.6 |
| Bioavailability (%) | 19 | - |
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of this compound in a mouse xenograft model.
Protocol:
-
Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., human colon cancer HCT116) and subcutaneously implant the cells into the flank of immunodeficient mice (e.g., NU/J).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control and a positive control (e.g., a standard-of-care chemotherapeutic agent).
-
Treatment: Administer this compound at one or more dose levels (determined from the MTD study) daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume using digital calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Caption: In Vivo Efficacy Study Workflow.
Table 2: Hypothetical Efficacy Data for this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1500 ± 250 | - | +5 ± 2 |
| This compound | 50 | 750 ± 180 | 50 | -2 ± 3 |
| This compound | 100 | 450 ± 120 | 70 | -8 ± 4 |
| Positive Control | 20 | 300 ± 90 | 80 | -15 ± 5 |
Data Interpretation and Troubleshooting
-
High Toxicity in MTD Study: If significant toxicity is observed at low doses, consider reformulating the vehicle to improve solubility and reduce off-target effects. Also, consider alternative routes of administration.
-
Poor Bioavailability in PK Study: If oral bioavailability is low, this may be due to poor absorption or high first-pass metabolism. Formulation strategies or co-administration with a metabolic inhibitor could be explored.
-
Lack of Efficacy in Xenograft Model: If this compound does not show anti-tumor activity, it could be due to insufficient drug exposure at the tumor site, a lack of on-target activity in the chosen cell line, or the development of resistance mechanisms. Further studies, such as intratumoral drug concentration measurement and pharmacodynamic biomarker analysis, are warranted.
Conclusion
These application notes provide a foundational framework for the in vivo evaluation of this compound in mouse models. Adherence to these standardized protocols will facilitate the generation of robust and reproducible data to support the preclinical development of this novel investigational agent. All animal experiments should be conducted in accordance with institutional guidelines and regulations for animal care and use.
References
Probing the PI3K/mTOR Signaling Cascade: Application Notes for a Dual Pathway Inhibitor
Disclaimer: The compound "MtTMPK-IN-3" is an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK) and is under investigation for its potential in tuberculosis treatment.[1][2][3][4][5] It does not directly target the PI3K/mTOR pathway. The following application notes and protocols are provided for a representative, hypothetical dual PI3K/mTOR inhibitor, herein referred to as PIMi-X , to guide researchers in studying this critical signaling pathway.
Introduction to the PI3K/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[6][7] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[8][9] The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn recruit and activate PI3K.[7] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.
AKT, a central node in the pathway, phosphorylates a multitude of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2.[7] mTORC1, when active, promotes protein synthesis and cell growth by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[7] mTORC2 is involved in the full activation of AKT, creating a positive feedback loop.[7] Given the central role of both PI3K and mTOR, dual inhibitors that target both kinases simultaneously are powerful tools for research and potential therapeutics.
PIMi-X: A Representative Dual PI3K/mTOR Inhibitor
PIMi-X is a hypothetical, potent, cell-permeable small molecule inhibitor designed to competitively bind to the ATP-binding pocket of both PI3K and mTOR kinases. Its dual-action mechanism allows for a more comprehensive shutdown of the pathway compared to single-target inhibitors, mitigating the common issue of feedback loop activation that can occur when only one node is blocked.
Applications:
-
Cancer Biology: Investigating the role of the PI3K/mTOR pathway in tumor cell proliferation, survival, and resistance to therapy.
-
Metabolic Disorders: Studying the involvement of PI3K/mTOR signaling in diseases such as diabetes and obesity.
-
Neuroscience: Exploring the pathway's function in neuronal development, synaptic plasticity, and neurodegenerative diseases.
-
Immunology: Examining the role of PI3K/mTOR signaling in immune cell activation and function.
Quantitative Data for PIMi-X
The following tables summarize representative data for PIMi-X, illustrating its potency and cellular effects.
Table 1: In Vitro Kinase Inhibition Profile of PIMi-X
| Target | IC50 (nM) |
| PI3Kα | 5.2 |
| PI3Kβ | 25.8 |
| PI3Kδ | 3.1 |
| PI3Kγ | 15.4 |
| mTOR (catalytic) | 10.5 |
IC50 values represent the concentration of PIMi-X required to inhibit 50% of the kinase activity in a cell-free biochemical assay.
Table 2: Cellular Activity of PIMi-X in a Cancer Cell Line (e.g., MCF-7)
| Assay | EC50 (nM) |
| Inhibition of p-AKT (Ser473) | 55 |
| Inhibition of p-S6K (Thr389) | 48 |
| Cell Viability (72h) | 150 |
EC50 values represent the concentration of PIMi-X required to achieve 50% of the maximal effect in a cell-based assay.
Signaling Pathway and Experimental Workflow
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by PIMi-X.
Caption: Experimental workflow for characterizing a PI3K/mTOR inhibitor.
Experimental Protocols
Western Blotting for Pathway Inhibition
This protocol describes how to measure the phosphorylation status of key PI3K/mTOR pathway proteins.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PIMi-X (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT Ser473, anti-AKT, anti-p-S6K Thr389, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed 1-2 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal pathway activation, you may serum-starve the cells for 4-6 hours.
-
Inhibitor Treatment: Treat cells with a dose-range of PIMi-X (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Growth Factor Stimulation: After inhibitor treatment, stimulate the pathway with a growth factor (e.g., 100 ng/mL insulin or EGF) for 15-30 minutes.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensity relative to loading controls (GAPDH) and total protein levels.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of PIMi-X on cell metabolic activity, an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PIMi-X (dissolved in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of PIMi-X (e.g., ranging from 1 nM to 10 µM) in triplicate. Include a DMSO vehicle control and a "no cells" blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Normalize the data to the vehicle control (as 100% viability). Plot the results as percent viability versus inhibitor concentration and use non-linear regression to calculate the EC50 value.
These protocols provide a foundational framework for characterizing a novel PI3K/mTOR inhibitor. Further experiments, such as in vitro kinase assays, cell cycle analysis, and apoptosis assays, can provide a more comprehensive understanding of the inhibitor's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
MtTMPK-IN-3 solubility and preparation for experiments
Data Unavaliable
A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific information regarding a compound designated as "MtTMPK-IN-3". Consequently, detailed application notes and protocols concerning its solubility and preparation for experiments cannot be provided at this time.
The lack of accessible data suggests several possibilities:
-
Novel or Internal Compound: "this compound" may be a novel compound that has not yet been described in published literature. It could be an internal designation within a research institution or company, with data not yet released to the public.
-
Alternative Nomenclature: The compound may be known by a different chemical name, systematic IUPAC name, or a different internal code.
-
Typographical Error: There is a possibility of a typographical error in the compound name provided.
To proceed with generating the requested detailed protocols, further information is required. Researchers, scientists, and drug development professionals seeking to work with this compound should consult internal documentation or the source of the compound for the following essential data:
-
Chemical Structure and Properties: The chemical structure is fundamental to understanding its potential solubility and reactivity. Key properties such as molecular weight, pKa, and logP are crucial for developing formulation strategies.
-
Primary Research Articles or Patents: Any existing publications, even if preliminary, would provide a starting point for understanding its biological target and potential applications.
-
Internal Solubility Data: If available, any in-house data on the solubility of "this compound" in various solvents (e.g., DMSO, ethanol, aqueous buffers) would be invaluable.
-
Supplier Information: The certificate of analysis or any technical data sheets from the supplier would likely contain basic information on its properties and handling recommendations.
Without this foundational information, it is not possible to create accurate and reliable protocols for the preparation and experimental use of "this compound". Researchers are strongly advised to obtain this information before proceeding with any experimental work to ensure the integrity and reproducibility of their results.
Application of MtTMPK-IN-3 in Cancer Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application and evaluation of the novel investigational compound, MtTMPK-IN-3, in cancer cell lines. It includes detailed protocols for assessing its anti-cancer activity and elucidating its mechanism of action, along with a framework for data presentation and visualization of relevant biological pathways and experimental procedures.
Quantitative Data Summary
The efficacy of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. This value represents the concentration of the compound that inhibits 50% of a biological process, such as cell proliferation.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 72 | [Insert Value] |
| MCF-7 | Breast Adenocarcinoma | 72 | [Insert Value] |
| HCT116 | Colorectal Carcinoma | 72 | [Insert Value] |
| U-87 MG | Glioblastoma | 72 | [Insert Value] |
| PC-3 | Prostate Cancer | 72 | [Insert Value] |
| Note: The values in this table are placeholders and should be replaced with experimentally determined data. IC50 values are typically presented as the mean ± standard deviation of at least three independent experiments. |
Key Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Allow the cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO at the same concentration as the highest drug concentration) and untreated controls.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[3][4][5]
Western Blot Analysis for Target Engagement
This protocol is used to investigate whether this compound affects its intended molecular target and downstream signaling pathways.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phosphorylated and total forms of the target protein, downstream effectors, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow them to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.
Visualizations
This compound Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the inhibition of cancer cell proliferation. Many anti-cancer drugs target pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[6][7][8][9][10]
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the logical flow of experiments to assess the efficacy of this compound in cancer cell lines.
Caption: Workflow for evaluating this compound in cancer cell lines.
References
- 1. Chemosensitivity testing of human lung cancer cell lines using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The PI 3-Kinase and mTOR Signaling Pathways Are Important Modulators of Epithelial Tubule Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving MtTMPK-IN-3 solubility for assays
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MtTMPK-IN-3, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). The primary focus is on addressing the common challenge of compound solubility in experimental assays.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
Answer: Dimethyl sulfoxide (DMSO) is the standard recommended solvent for creating high-concentration stock solutions of this compound and similar hydrophobic small molecules.[2][3][4] It is crucial to use anhydrous, high-purity DMSO to avoid compound degradation and water absorption, which can lower solubility over time.[4][5]
Q2: My this compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and what can I do?
Answer: This is a common issue known as kinetic solubility failure. While this compound is soluble in 100% DMSO, its solubility dramatically decreases in aqueous solutions.[6][7] When the DMSO stock is diluted into buffer, the DMSO concentration drops, and the compound crashes out of the solution if its concentration exceeds its aqueous solubility limit.
Troubleshooting Steps:
-
Increase Final DMSO Concentration: The simplest approach is to increase the percentage of DMSO in your final assay volume.[6] However, you must first validate the tolerance of your specific enzyme or cell line to DMSO, as high concentrations can inhibit enzyme activity or be cytotoxic.[6][8]
-
Lower the Final Compound Concentration: Test a lower concentration range for this compound. The observed precipitation indicates you are working above the compound's solubility limit in your assay buffer.
-
Use a Co-solvent: In some biochemical assays, adding a water-miscible co-solvent like PEG300 or ethanol to the buffer can help improve compound solubility.[9][10] Compatibility with your assay system must be verified.
-
pH Adjustment: The solubility of some compounds can be improved by adjusting the pH of the assay buffer.[10] This is highly dependent on the chemical properties of this compound (e.g., its pKa).
-
Fresh Dilutions: Always prepare fresh dilutions of the compound from the DMSO stock for each experiment. Avoid using old aqueous dilutions where the compound may have precipitated over time.
Q3: What is the maximum concentration of DMSO tolerated in different assays?
Answer: DMSO tolerance is system-dependent and must be empirically determined. The table below provides general guidelines. Always run a DMSO control curve with your assay to determine the concentration at which it begins to interfere with your results.
| Assay Type | Typical DMSO Tolerance | Notes |
| Biochemical Assays | 0.1% - 5% | Some enzymes are sensitive and can be inhibited or denatured by DMSO.[8] Others can tolerate up to 10%.[6] |
| Cell-Based Assays | 0.1% - 0.5% | Higher concentrations are often cytotoxic. A concentration of ≤0.5% is a widely accepted starting point. |
| Whole-Organism (e.g., Mtb culture) | Variable | The MIC for this compound on Mtb has been determined, implying sufficient solubility at that concentration in culture media.[1] |
Q4: How can I determine the kinetic solubility of this compound in my specific assay buffer?
Answer: You can perform a kinetic solubility assay. This experiment helps determine the concentration at which the compound begins to precipitate when diluted from a DMSO stock into your aqueous buffer. The most common methods are nephelometry (light scattering) and direct UV analysis after filtration.[11][12] A detailed protocol is provided in the section below.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Intermediate Solutions
This protocol describes the standard procedure for preparing a high-concentration stock solution and subsequent serial dilutions for use in assays.
Workflow Diagram:
Caption: Workflow for preparing this compound solutions for assays.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Carefully weigh the required amount of this compound powder. The molecular weight is 460.35 g/mol .[1]
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can cause precipitation.[5]
-
Store the aliquots at -20°C or -80°C.
-
-
Intermediate Dilutions:
-
For an experiment, thaw one aliquot of the 10 mM stock solution.
-
Perform serial dilutions in 100% DMSO to create a range of concentrations in an intermediate plate. This ensures that the volume of DMSO added to the final assay plate is consistent across all concentrations.
-
-
Final Assay Dilution:
-
Add a small, precise volume (e.g., 1 µL) from your intermediate DMSO plate to the wells of your final assay plate.
-
Immediately add the aqueous assay buffer or cell culture medium to achieve the final desired compound concentration and mix thoroughly. This rapid dilution and mixing step is critical to minimize precipitation.
-
Protocol 2: Kinetic Solubility Assessment by Nephelometry
This protocol provides a high-throughput method to estimate the solubility of this compound in a buffer of interest.[11][12]
Troubleshooting Logic Diagram:
Caption: Troubleshooting decision tree for compound precipitation.
Materials:
-
10 mM this compound in DMSO
-
Assay buffer of interest (e.g., PBS, Tris-HCl)
-
Clear 96-well or 384-well microplates
-
Plate reader with nephelometry (light scattering) capability
Procedure:
-
Prepare Compound Plate: Create a serial dilution of the 10 mM this compound stock in 100% DMSO. For a 96-well plate, you might prepare concentrations from 10 mM down to ~5 µM.
-
Dispense Compound: Add a small volume (e.g., 2 µL) of each DMSO concentration to the wells of a fresh microplate. Include DMSO-only wells as a negative control.
-
Add Buffer: Rapidly add the aqueous assay buffer to each well to reach the final volume (e.g., add 198 µL for a final volume of 200 µL and a 1% DMSO concentration).
-
Mix and Incubate: Mix the plate thoroughly on a plate shaker for 1-2 minutes. Incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period, typically 1-2 hours.[11]
-
Measure Light Scattering: Read the plate on a nephelometer. An increase in light scattering compared to the DMSO-only control indicates the formation of a precipitate.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to rise significantly above the baseline is the estimated kinetic solubility limit.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein precipitation and denaturation by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MtTMPK-IN-6 | TargetMol [targetmol.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
MtTMPK-IN-3 Off-Target Effects: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of MtTMPK-IN-3, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). Given that this compound shows some cytotoxicity against human cell lines, a thorough investigation of its off-target profile is a critical step in its development as a potential therapeutic agent.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a non-nucleoside small molecule inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK).[1][2] Its primary target, MtTMPK, is an essential enzyme for the synthesis of DNA precursors in M. tuberculosis, making it a key target for anti-tuberculosis drug development.[2][3][4] this compound has demonstrated potent inhibition of the MtTMPK enzyme with an IC50 value of 0.12 µM and inhibitory activity against the Mtb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 12.5 µM.[1]
Q2: Why should I be concerned about off-target effects of this compound?
While potent against its mycobacterial target, this compound has been observed to exhibit cytotoxicity in human fibroblast cells (MRC-5) with an EC50 of 12.5 µM.[1] This cytotoxicity suggests that the compound may be interacting with one or more unintended targets within human cells, which could lead to undesired side effects. Identifying these off-targets is crucial for understanding the compound's safety profile and mechanism of toxicity. Many kinase inhibitors are known to have off-target effects due to the conserved nature of the ATP-binding pocket across the human kinome.[5][6][7]
Q3: What are the initial steps to identify potential off-targets of this compound?
A common starting point is to perform a broad kinase selectivity screen. This involves testing the inhibitory activity of this compound against a large panel of recombinant human kinases. Several contract research organizations (CROs) offer kinase profiling services, typically screening against hundreds of kinases at a fixed concentration of the inhibitor. This provides a broad overview of the compound's selectivity and identifies initial "hits" for further investigation.[1][7] Additionally, computational methods can be used to predict potential off-targets, though these predictions require experimental validation.[8][9]
Q4: My kinase screen identified several potential human kinase off-targets. What is the next step?
The next step is to validate these initial hits. This typically involves:
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Determining IC50 values: Measure the concentration of this compound required to inhibit 50% of the activity of each potential off-target kinase in biochemical assays. This will quantify the potency of the inhibitor against these kinases.
-
Confirming target engagement in cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound can physically bind to the identified off-target proteins in an intact cellular environment.[5][10][11]
Troubleshooting Guides
Issue 1: Discrepancy between biochemical assay results and cellular activity.
Problem: You observe potent inhibition of a human kinase in a biochemical (recombinant enzyme) assay, but you do not see a corresponding cellular phenotype or evidence of target engagement in cells.
Possible Causes and Solutions:
-
Cell Permeability: this compound may have poor permeability across the mammalian cell membrane, preventing it from reaching its intracellular target.
-
Troubleshooting: Perform cell permeability assays (e.g., PAMPA) or use cellular uptake assays to determine the intracellular concentration of the compound.
-
-
High Intracellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations close to the Km of the enzyme, which can be much lower than the millimolar concentrations of ATP found inside a cell. High intracellular ATP can outcompete ATP-competitive inhibitors like this compound, leading to a significant decrease in apparent potency.[1]
-
Troubleshooting: When possible, run biochemical assays with ATP concentrations closer to physiological levels (1-5 mM) to better predict cellular activity.
-
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Troubleshooting: Test for cellular activity in the presence of known efflux pump inhibitors.
-
Issue 2: Observed cytotoxicity does not correlate with the potency against identified kinase off-targets.
Problem: The EC50 for cytotoxicity of this compound is significantly different from the IC50 values for its identified kinase off-targets.
Possible Causes and Solutions:
-
Non-Kinase Off-Targets: The cytotoxicity may be driven by interaction with a non-kinase protein.[6][12][13]
-
Metabolic Liabilities: The compound or its metabolites might be causing toxicity through mechanisms other than direct protein inhibition, such as mitochondrial dysfunction. The MTT assay, commonly used for viability, can be misleading if the compound affects cellular metabolism.[11]
-
Troubleshooting: Use an alternative cytotoxicity assay that measures membrane integrity (e.g., LDH release or propidium iodide staining) and compare the results to your MTT assay. Directly measure mitochondrial function using assays for oxygen consumption or mitochondrial membrane potential.
-
-
Pathway Effects: The observed toxicity could be a result of inhibiting multiple off-targets simultaneously or due to paradoxical pathway activation.[6][7]
-
Troubleshooting: Use systems biology approaches, such as phosphoproteomics, to understand the global effects of the compound on cellular signaling pathways.
-
Data Presentation
Effective data presentation is crucial for comparing the on-target and off-target activities of this compound. Below are example tables for summarizing key experimental data.
Table 1: Biochemical Activity of this compound
| Target | IC50 (µM) | Assay Type | ATP Concentration |
| M. tuberculosis TMPK | 0.12 | ADP-Glo | Km |
| Potential Human Off-Target 1 | Value | LanthaScreen | 10 µM |
| Potential Human Off-Target 2 | Value | Z'-LYTE | Km |
| Potential Human Off-Target 3 | Value | Radiometric [³³P] | 100 µM |
Table 2: Cellular Activity and Cytotoxicity of this compound
| Cell Line | On-Target Activity (Mtb MIC, µM) | Off-Target Engagement (CETSA Shift, °C) | Cytotoxicity (EC50, µM) | Cytotoxicity Assay Type |
| Mtb H37Rv | 12.5 | N/A | N/A | N/A |
| MRC-5 | N/A | Value for Off-Target 1 | 12.5 | MTT |
| HEK293 | N/A | Value for Off-Target 1 | Value | LDH Release |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a general procedure for determining the IC50 of this compound against a potential human kinase off-target.
-
Reagents and Materials:
-
Purified recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound stock solution in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen® antibody)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further into the kinase assay buffer. A typical final concentration range would be 100 µM to 1 nM.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and its substrate to the wells. Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be specified (e.g., at the apparent Km for the kinase).
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo, this involves a reagent to deplete unused ATP followed by a reagent to convert ADP to ATP for a luciferase reaction).
-
Read the signal (e.g., luminescence or TR-FRET) on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a Western blot-based CETSA to confirm if this compound binds to a suspected off-target protein in intact cells.[5][11][12]
-
Reagents and Materials:
-
Human cell line expressing the target of interest
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody specific to the target protein
-
Secondary antibody for Western blotting
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with a high concentration of this compound (e.g., 10-50 µM) and another set with DMSO for a specified time (e.g., 1-2 hours) in the cell culture incubator.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspensions from both the treated and control groups into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3-5°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis: Plot the band intensity of the target protein against the temperature for both the this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature for the drug-treated sample indicates that the inhibitor has bound to and stabilized the target protein.
-
Visualizations
Below are diagrams illustrating key concepts and workflows for investigating the off-target effects of this compound.
Caption: Workflow for investigating off-target effects.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Caption: Off-target inhibition of a cellular signaling pathway.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Selectivity of Multikinase Inhibitors across the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 10. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Human mesenchymal stem cells are resistant to cytotoxic and genotoxic effects of cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
issues with MtTMPK-IN-3 stability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MtTMPK-IN-3. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of solution after diluting my DMSO stock into an aqueous buffer. How can I prevent this?
A1: This is a common issue when working with small molecule inhibitors that have limited aqueous solubility. Here are several strategies to prevent precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.5%, as many cell lines can tolerate this concentration without significant toxicity. However, this is cell-line dependent and should be optimized.
-
Serial Dilution in Co-solvent: Instead of diluting your concentrated DMSO stock directly into the aqueous buffer, perform intermediate serial dilutions in a co-solvent system. A common approach is to first dilute the DMSO stock with a small volume of a water-miscible organic solvent like ethanol or isopropanol before adding it to the final aqueous solution.
-
Stepwise Dilution: Add the DMSO stock to the aqueous buffer in a stepwise manner while vortexing or stirring to ensure rapid and uniform mixing. This can prevent the formation of localized high concentrations of the inhibitor that are prone to precipitation.
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the inhibitor stock can sometimes improve solubility. However, be cautious of the temperature sensitivity of your protein or cells.
-
Use of Surfactants: In some acellular assays, a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically 0.01-0.1%), can help maintain the solubility of hydrophobic compounds.
Q2: I am observing a decrease in the inhibitory activity of my this compound solution over time. What could be the cause and how can I mitigate it?
A2: A decline in inhibitory activity suggests that this compound may be degrading in your solution. Several factors can contribute to the instability of small molecule inhibitors:
-
Hydrolysis: The presence of water in stock solutions or assay buffers can lead to the hydrolysis of susceptible functional groups. It is crucial to use anhydrous DMSO for preparing stock solutions.
-
Oxidation: Some organic molecules are sensitive to oxidation. To minimize this, consider degassing your buffers and, if necessary, adding an antioxidant to your assay, provided it does not interfere with your experimental setup.
-
Light Sensitivity: Exposure to light, especially UV light, can cause photodegradation. Always store your stock solutions and experimental plates protected from light, for example, by using amber vials and covering plates with foil.
-
pH Instability: The stability of a compound can be pH-dependent. Ensure that the pH of your buffer is within a range that is optimal for both your experiment and the stability of the inhibitor.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solutions can lead to degradation and precipitation. It is highly recommended to aliquot your stock solution into single-use volumes to avoid this.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical for maintaining the integrity and activity of this compound.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to several years | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| Aqueous Working Solution | 2-8°C | Prepare fresh daily | Due to lower stability in aqueous environments, it is best to prepare these solutions immediately before use. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid powder), Anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Aqueous Working Solution from DMSO Stock
-
Materials: Prepared this compound DMSO stock solution, desired aqueous buffer (e.g., PBS, Tris-HCl).
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Perform a serial dilution of the DMSO stock in anhydrous DMSO if a lower starting concentration is needed.
-
While vortexing the aqueous buffer, add the required volume of the DMSO stock dropwise to the buffer to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the working solution is below the tolerance level of your experimental system (typically <0.5%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide in Q1.
-
Use the freshly prepared working solution immediately.
-
Visual Guides
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Factors contributing to the degradation of this compound.
Technical Support Center: MtTMPK-IN-3 In Vivo Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering in vivo toxicity with MtTMPK-IN-3, a novel mitochondrial thymidylate kinase (TMPK) inhibitor. The information provided is based on general principles of kinase and mitochondrial inhibitor toxicity and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound that could contribute to toxicity?
A1: this compound is designed to inhibit mitochondrial thymidylate kinase (TMPK), a key enzyme in the mitochondrial DNA (mtDNA) synthesis pathway. By blocking this enzyme, the inhibitor aims to deplete mitochondrial dTTP pools, leading to impaired mtDNA replication and subsequent mitochondrial dysfunction in rapidly dividing cells, such as cancer cells. However, off-target effects on other kinases or interference with mitochondrial function in healthy tissues can lead to toxicity.[1][2][3] The primary mechanism of toxicity is often related to the induction of oxidative stress and apoptosis due to mitochondrial dysfunction.[4]
Q2: What are the most common signs of in vivo toxicity observed with kinase and mitochondrial inhibitors?
A2: Common signs of toxicity for kinase and mitochondrial inhibitors can be systemic or organ-specific. Researchers should monitor for:
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Systemic signs: Weight loss, lethargy, ruffled fur, decreased food and water intake.
-
Cardiotoxicity: Irregular heartbeat, edema, changes in blood pressure. Kinase inhibitors are known to sometimes have off-target effects on cardiac muscle.[5][6]
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Hepatotoxicity: Elevated liver enzymes (ALT, AST), jaundice.
-
Nephrotoxicity: Increased serum creatinine and BUN levels.[7]
-
Myelosuppression: Reduced white blood cell, red blood cell, and platelet counts.
-
Gastrointestinal toxicity: Diarrhea, vomiting.
Q3: How can I determine the Maximum Tolerated Dose (MTD) for this compound in my animal model?
A3: Determining the MTD is a critical first step in any in vivo study.[8] A standard approach involves a dose-escalation study. This typically includes:
-
Single-Dose Escalation: Administering single, increasing doses of this compound to different cohorts of animals.
-
Observation Period: Monitoring animals closely for a defined period (e.g., 7-14 days) for signs of toxicity.
-
Endpoint Definition: The MTD is often defined as the highest dose that does not cause greater than 10-20% weight loss or other severe, irreversible toxicities.
A detailed protocol for a pilot MTD study is provided in the Experimental Protocols section.
Troubleshooting Guides
Problem 1: Unexpectedly high mortality at the initial dose.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing Calculation or Formulation Error | Double-check all calculations for dose, concentration, and vehicle volume. Ensure the compound is fully dissolved or homogenously suspended in the vehicle. |
| Rapid Compound Absorption and High Peak Concentration (Cmax) | Consider altering the route of administration (e.g., from intravenous to intraperitoneal or oral) to slow absorption. Splitting the daily dose into two administrations can also lower Cmax. |
| High Sensitivity of the Animal Strain | Review literature for the known sensitivity of your chosen animal strain to similar compounds. Consider using a more robust strain if possible. |
| Vehicle Toxicity | Run a vehicle-only control group to ensure the observed toxicity is not due to the administration vehicle itself. |
Problem 2: Significant weight loss (>15%) in the treatment group.
| Possible Cause | Troubleshooting Step |
| Dehydration and Malnutrition | Provide supplemental hydration (e.g., hydrogel packs) and highly palatable, energy-dense food. |
| Gastrointestinal Toxicity | Monitor for diarrhea and consider co-administration of anti-diarrheal agents if appropriate for the study. |
| Systemic Toxicity Affecting Metabolism | Reduce the dose of this compound. A 10-15% weight loss is often considered acceptable, but this can vary by institutional guidelines. |
Problem 3: Organ-specific toxicity observed in histopathology.
| Possible Cause | Troubleshooting Step |
| Off-Target Kinase Inhibition | Perform in vitro kinase profiling to identify potential off-target kinases that might be expressed in the affected organ.[9][10] |
| Mitochondrial Dysfunction in High-Energy Demand Tissues | Organs with high metabolic rates (heart, liver, kidney) are particularly susceptible to mitochondrial toxins. Consider reducing the dose or dosing frequency. |
| Compound Accumulation in a Specific Organ | Conduct a biodistribution study to determine if this compound accumulates in the affected organ. |
Data Presentation
Table 1: Representative In Vivo Toxicity Profile of a Mitochondrial Kinase Inhibitor
| Parameter | Vehicle Control | 10 mg/kg | 25 mg/kg | 50 mg/kg |
| Average Weight Change (%) | +5% | -2% | -10% | -18% |
| Mortality | 0/10 | 0/10 | 1/10 | 4/10 |
| ALT (U/L) | 35 | 42 | 150 | 450 |
| AST (U/L) | 50 | 65 | 210 | 600 |
| Creatinine (mg/dL) | 0.4 | 0.5 | 0.9 | 1.8 |
| WBC (x10^9/L) | 8.5 | 7.9 | 5.1 | 2.3 |
Data are representative and should be replaced with actual experimental results.
Experimental Protocols
Protocol 1: Pilot Maximum Tolerated Dose (MTD) Study
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Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Group Size: 3-5 mice per group.
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Dose Levels: Start with a dose estimated from in vitro IC50 values (e.g., 10 mg/kg). Include geometrically increasing doses (e.g., 20 mg/kg, 40 mg/kg, 80 mg/kg) and a vehicle control group.
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Formulation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administration: Administer a single dose via the intended experimental route (e.g., intraperitoneal injection).
-
Monitoring:
-
Record body weight daily for 14 days.
-
Perform clinical observations twice daily for signs of toxicity (lethargy, ruffled fur, etc.).
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At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
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Perform gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is the highest dose that does not result in mortality, more than 20% body weight loss, or severe clinical signs of toxicity.
Visualizations
Caption: Troubleshooting workflow for in vivo toxicity.
Caption: this compound mechanism and toxicity pathway.
References
- 1. First-in-class candidate therapeutics that target mitochondria and effectively prevent cancer cell metastasis: mitoriboscins and TPP compounds | Aging [aging-us.com]
- 2. First-in-class candidate therapeutics that target mitochondria and effectively prevent cancer cell metastasis: mitoriboscins and TPP compounds | Aging [aging-us.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of nanomaterial physicochemical properties on in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicology | MuriGenics [murigenics.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to hTMPK Inhibitors in Cancer Cells
Welcome to the technical support center for researchers utilizing human thymidylate kinase (hTMPK) inhibitors, such as YMU1, in cancer research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for hTMPK inhibitors like YMU1?
A1: Human thymidylate kinase (hTMPK) is a crucial enzyme in the de novo synthesis of deoxythymidine triphosphate (dTTP), a necessary component for DNA replication and repair.[1] hTMPK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).[2] Inhibitors like YMU1 are selective for hTMPK, binding to the catalytic site or the ATP-binding site.[2][3][4] This inhibition disrupts the dTTP supply, leading to impaired DNA synthesis and repair, which can sensitize cancer cells to DNA-damaging agents like doxorubicin.[1]
Q2: My cancer cells are showing reduced sensitivity to the hTMPK inhibitor over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to kinase inhibitors in cancer cells typically falls into three main categories:
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On-target alterations: This can involve the upregulation of the target protein (hTMPK), reducing the effective inhibitor-to-target ratio. Alternatively, mutations may arise within the DTYMK gene (encoding hTMPK) that decrease the binding affinity of the inhibitor.[5][6]
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Bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of hTMPK.[7][8] For instance, upregulation of pathways that enhance nucleotide salvage or other DNA repair mechanisms could circumvent the effects of hTMPK inhibition.
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Drug efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove the inhibitor from the cell, lowering its intracellular concentration to sub-therapeutic levels.[9][10]
Q3: How can I confirm if my cells have developed resistance to an hTMPK inhibitor?
A3: The most direct method is to determine the half-maximal inhibitory concentration (IC50) of the inhibitor in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be done using a cell viability assay, such as the MTT or CellTiter-Glo assay, over a range of inhibitor concentrations.[11][12]
Troubleshooting Guides
Problem 1: Increased IC50 of hTMPK inhibitor in long-term cultures.
This guide will help you investigate the potential mechanisms behind the observed resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for increased hTMPK inhibitor IC50.
Experimental Protocols
-
Protocol 1: Determination of IC50 using MTT Assay [11][13]
-
Cell Plating: Seed parental and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the hTMPK inhibitor. Remove the culture medium and add the various concentrations of the inhibitor to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the inhibitor concentration. Use non-linear regression to fit a dose-response curve and determine the IC50 value.
-
-
Protocol 2: Western Blot Analysis of hTMPK Expression [14][15][16]
-
Sample Preparation: Lyse parental and resistant cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for hTMPK overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the bands and normalize the hTMPK signal to the loading control to compare expression levels between parental and resistant cells.
-
Problem 2: Suspected activation of a bypass signaling pathway.
If hTMPK expression and gene sequence are unchanged, resistance may be mediated by the activation of compensatory signaling pathways.
Signaling Pathway Analysis
Caption: Potential bypass signaling in hTMPK inhibitor resistance.
Experimental Protocol
-
Protocol 3: Phospho-Kinase Array
-
Cell Culture and Lysis: Culture parental and resistant cells and treat them with the hTMPK inhibitor for a specified time. Lyse the cells and determine the protein concentration.
-
Array Preparation: Prepare the phospho-kinase array membranes according to the manufacturer's instructions. This typically involves blocking the membranes.
-
Sample Incubation: Incubate the cell lysates with the array membranes to allow kinases in the lysate to bind to the capture antibodies on the membrane.
-
Detection Antibody Incubation: Add a detection antibody cocktail that will bind to the captured phosphorylated kinases.
-
Signal Detection: Use a chemiluminescent reagent and an imaging system to detect the signals on the array.
-
Data Analysis: Compare the signal intensities of the various phosphorylated kinases between the parental and resistant cell lines to identify upregulated signaling pathways in the resistant cells.
-
Quantitative Data Summary
The following tables provide an example of the kind of quantitative data you should aim to generate in your experiments.
Table 1: IC50 Values of an hTMPK Inhibitor in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| A549 (Lung Cancer) | 0.5 | 5.2 | 10.4 |
| HCT116 (Colon Cancer) | 0.8 | 9.6 | 12.0 |
| MCF-7 (Breast Cancer) | 1.2 | 15.8 | 13.2 |
Table 2: Relative hTMPK Expression in Parental vs. Resistant Cell Lines
| Cell Line | Relative hTMPK mRNA Expression (Resistant vs. Parental) | Relative hTMPK Protein Expression (Resistant vs. Parental) |
| A549 | 4.5-fold increase | 3.8-fold increase |
| HCT116 | 1.2-fold increase | 1.1-fold increase |
| MCF-7 | 6.1-fold increase | 5.5-fold increase |
Note: The data presented in these tables are illustrative examples and will vary depending on the specific cell line and experimental conditions.
References
- 1. Tumor cells require thymidylate kinase to prevent dUTP incorporation during DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Inhibition of Human Thymidylate Kinase and Structural Insights into the Phosphate Binding Loop and Ligand-Induced Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. sinobiological.com [sinobiological.com]
Technical Support Center: MtTMPK-IN-3 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving MtTMPK-IN-3, an inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK).
I. Frequently Asked Questions (FAQs)
Q1: What is MtTMPK and why is it a target for tuberculosis drug development?
A: MtTMPK, or Mycobacterium tuberculosis thymidylate kinase, is an essential enzyme for the survival of the bacterium. It plays a crucial role in DNA synthesis by catalyzing the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP). Inhibiting this enzyme disrupts DNA replication, ultimately leading to bacterial cell death. The low sequence homology between MtTMPK and human thymidylate kinase makes it an attractive target for developing selective anti-tuberculosis drugs with potentially fewer side effects.
Q2: What is this compound?
A: this compound is a small molecule inhibitor of MtTMPK. It has demonstrated inhibitory activity against the enzyme in biochemical assays and has shown efficacy in inhibiting the growth of M. tuberculosis in whole-cell assays.
Q3: What are the known properties of this compound?
A: Based on available data, here is a summary of the known properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₃Cl₂N₃O₃ | CymitQuimica[1] |
| Molecular Weight | 460.35 g/mol | CymitQuimica[1] |
| Physical Form | Solid | CymitQuimica[1] |
| IC₅₀ (MtTMPK) | 0.12 µM | CymitQuimica[1] |
| MIC (M. tuberculosis) | 12.5 µM | CymitQuimica[1] |
| Cytotoxicity (EC₅₀, MRC-5 cells) | 12.5 µM | CymitQuimica[1] |
Q4: What are the potential sources of variability in experiments with this compound?
A: Variability can arise from several factors, including:
-
Compound Handling: Inconsistent stock solution preparation, improper storage, and issues with solubility.
-
Assay Conditions: Fluctuations in temperature, pH, and incubation times.
-
Reagent Quality: Purity of the enzyme, substrate, and ATP.
-
Cell-Based Assay Parameters: Cell density, passage number, and metabolic state of the bacteria.
-
Off-Target Effects: At higher concentrations, the inhibitor may interact with other cellular components, leading to unexpected results.
II. Troubleshooting Guides
This section provides a question-and-answer-style guide to address specific issues you may encounter.
Biochemical Assay Troubleshooting
Issue: High variability in IC₅₀ values between experiments.
-
Question: My IC₅₀ values for this compound are not consistent across different experimental runs. What could be the cause?
-
Answer: High variability in IC₅₀ values is a common issue in kinase assays and can stem from several sources:
-
Inconsistent Reagent Concentrations: Ensure that the concentrations of MtTMPK, dTMP, and ATP are consistent across all experiments. The IC₅₀ value of an ATP-competitive inhibitor is highly dependent on the ATP concentration. It is recommended to use an ATP concentration at or near the Km value for MtTMPK.
-
Enzyme Activity: The specific activity of your MtTMPK enzyme preparation can vary between batches. Always qualify a new batch of enzyme to ensure its activity is consistent with previous batches.
-
Compound Solubility: this compound, like many non-nucleoside kinase inhibitors, may have limited aqueous solubility.[2][3] Precipitation of the compound during the assay will lead to an underestimation of its potency. Visually inspect your assay plates for any signs of precipitation. Consider pre-incubating the inhibitor with the enzyme before adding the substrates to assess for time-dependent inhibition.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects enzyme activity.[4]
-
Incubation Times: Use precise and consistent incubation times for all steps of the assay.
-
Issue: No or very low inhibition observed.
-
Question: I am not observing any significant inhibition of MtTMPK even at high concentrations of this compound. What should I check?
-
Answer: A lack of inhibition can be due to several factors:
-
Compound Integrity: Verify the integrity of your this compound stock. The compound may have degraded due to improper storage (e.g., exposure to light or repeated freeze-thaw cycles).
-
Inactive Enzyme: Confirm the activity of your MtTMPK enzyme using a known inhibitor or by running a control reaction without any inhibitor.
-
Incorrect Assay Conditions: Double-check your assay buffer composition, pH, and the concentrations of all reagents.
-
Substrate Competition: If using a high concentration of ATP, it may outcompete the inhibitor, especially if it is an ATP-competitive inhibitor.
-
Cell-Based Assay Troubleshooting
Issue: Discrepancy between biochemical IC₅₀ and whole-cell MIC values.
-
Question: The MIC value for this compound in my M. tuberculosis culture is much higher than its biochemical IC₅₀. Why is there a discrepancy?
-
Answer: This is a common observation for many kinase inhibitors and can be attributed to several factors:
-
Cell Permeability: this compound may have poor permeability across the complex cell wall of M. tuberculosis.[5]
-
Efflux Pumps: The bacterium may actively transport the inhibitor out of the cell, preventing it from reaching its intracellular target.
-
Compound Stability: The inhibitor may be unstable in the cell culture medium or may be metabolized by the bacteria.
-
High Intracellular ATP Concentration: The concentration of ATP inside the bacterial cell is much higher than that typically used in biochemical assays, which can lead to a significant rightward shift in the potency of ATP-competitive inhibitors.
-
Issue: High variability in MIC results.
-
Question: I am getting inconsistent MIC values for this compound against M. tuberculosis. How can I improve the reproducibility?
-
Answer: Minimizing variability in M. tuberculosis MIC assays requires careful attention to detail:
-
Inoculum Preparation: Ensure a standardized and consistent inoculum density. Clumping of mycobacteria is a common issue that can lead to variability. Briefly vortex or sonicate the bacterial suspension before use.[6][7]
-
Assay Medium: Use a consistent batch of culture medium. Variations in media components can affect bacterial growth and inhibitor activity.
-
Compound Solubility and Stability: As in biochemical assays, ensure the compound is fully dissolved in the culture medium and is stable for the duration of the assay.[8]
-
Plate Edge Effects: Evaporation from the outer wells of a microtiter plate can concentrate the inhibitor and affect bacterial growth. Consider not using the outer wells or filling them with sterile medium to minimize this effect.
-
III. Experimental Protocols
Coupled-Enzyme Biochemical Assay for MtTMPK Activity
This protocol is based on a continuous spectrophotometric assay that couples the production of ADP to the oxidation of NADH.
Materials:
-
Recombinant MtTMPK enzyme
-
dTMP (substrate)
-
ATP (co-substrate)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution in 100% DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, dTMP, ATP, PEP, PK, LDH, and NADH at their final desired concentrations.
-
Add the reaction mixture to the wells of a microtiter plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding MtTMPK enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ADP production and thus MtTMPK activity.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC₅₀ value.
Whole-Cell Growth Inhibition Assay (M. tuberculosis)
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound stock solution in 100% DMSO
-
96-well microtiter plates
Procedure:
-
Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv to a final density of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well of the plate containing the inhibitor dilutions. Include a drug-free control (vehicle only) and a no-bacteria control (medium only).
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, assess bacterial growth. This can be done visually or by using a growth indicator such as Resazurin.
-
The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the bacteria.
IV. Visualizations
Caption: Role of MtTMPK in the DNA synthesis pathway of M. tuberculosis and the inhibitory action of this compound.
Caption: A generalized workflow for the evaluation of this compound from preparation to data analysis.
Caption: A logical flowchart for troubleshooting common sources of variability in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aphl.org [aphl.org]
- 7. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experimental Artifacts with Small Molecule Inhibitors
Disclaimer: Information specifically regarding "MtTMPK-IN-3" is not publicly available. This guide focuses on common experimental artifacts and troubleshooting strategies for assays frequently used in the characterization of small molecule kinase inhibitors, with a particular emphasis on the MTT cell viability assay. The principles and methods described here are broadly applicable to in vitro studies of novel compounds.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show increased cell viability after treatment with my compound, which is contrary to expectations. What could be the cause?
A1: This is a common artifact that can arise from several sources. The compound itself may be directly reducing the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This is particularly common with compounds containing thiol or carboxylic acid moieties.[1][2][3] Additionally, some compounds can alter cellular metabolism in a way that increases the rate of MTT reduction without a corresponding increase in cell number.[4] It is also possible that inhibitors of efflux pumps can paradoxically increase MTT reduction, leading to an apparent increase in cell viability.[5]
Q2: I'm observing high background absorbance in my MTT assay control wells (media only). What are the likely causes and solutions?
A2: High background in blank wells can be due to several factors. Contamination of the cell culture medium with bacteria or yeast can lead to MTT reduction. The MTT reagent itself may have been compromised by exposure to light, leading to spontaneous reduction. Some components of the culture medium, such as phenol red or ascorbic acid, can also contribute to background absorbance.[6] To troubleshoot, ensure all reagents and plates are sterile, protect the MTT solution from light, and consider using a medium without phenol red for the assay.
Q3: My absorbance readings in the MTT assay are very low, even in the untreated control wells. How can I improve the signal?
A3: Low absorbance readings typically indicate insufficient formazan production. This could be due to a low number of viable cells, so optimizing the initial cell seeding density is crucial. The incubation time with the MTT reagent may be too short for adequate reduction; extending this period (e.g., from 2 to 4 hours) can help. Ensure that the formazan crystals are fully dissolved by the solubilization solution, which may require longer incubation or more vigorous mixing. Finally, check that the correct wavelength (typically 570 nm) is being used for absorbance reading.
Q4: There is high variability between my replicate wells in the MTT assay. How can I improve consistency?
A4: Inconsistent results across replicates often stem from uneven cell distribution or pipetting errors.[7] Ensure your cell suspension is thoroughly mixed before and during plating to avoid clumping. Be meticulous with your pipetting technique to ensure the same volume of cells and reagents is added to each well. The "edge effect," where wells on the perimeter of the plate evaporate more quickly, can also contribute to variability; consider not using the outer wells for experimental samples.[7]
Troubleshooting Guides
Issue: Unexpected or Inconsistent MTT Assay Results
This guide provides a systematic approach to troubleshooting common issues encountered during MTT assays.
| Symptom | Potential Cause | Recommended Action |
| High absorbance in compound-treated wells (false viability) | Compound directly reduces MTT.[1][2][3] | Run a cell-free control with your compound and MTT to check for direct reduction. |
| Compound alters cellular metabolism.[4] | Use an alternative viability assay that is not based on metabolic activity (e.g., Trypan Blue exclusion, CellTiter-Glo). | |
| High background in all wells | Contamination of reagents or media. | Use fresh, sterile reagents and media. Check for contamination under a microscope. |
| Compromised MTT reagent. | Store MTT solution protected from light and at the recommended temperature. | |
| Low signal in all wells | Insufficient cell number. | Optimize cell seeding density. |
| Incomplete formazan solubilization. | Increase incubation time with the solubilization buffer or use gentle agitation. | |
| High variability between replicates | Uneven cell plating.[7] | Ensure a homogenous cell suspension before and during plating. |
| "Edge effect" in 96-well plate.[7] | Avoid using the outer wells of the plate for samples. Fill them with sterile PBS or media. |
Experimental Protocols
Detailed Protocol for MTT Cell Viability Assay
This protocol provides a general framework for performing an MTT assay. Optimization of cell number and incubation times is recommended for each cell line and experimental condition.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.
-
Include control wells: untreated cells, vehicle-treated cells, and blank wells (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize the solution.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 5-15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Subtract the average absorbance of the blank wells from the readings of all other wells.
-
Calculate cell viability as a percentage of the untreated or vehicle-treated control.
-
Visualizations
Caption: Workflow for MTT Cell Viability Assay.
Caption: Troubleshooting Decision Tree for MTT Assay.
References
- 1. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to MtTMPK Inhibitors for Tuberculosis Research
This guide provides a detailed comparison of inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtTMPK), a crucial enzyme for mycobacterial DNA synthesis and a promising target for novel anti-tuberculosis drugs. While a specific inhibitor designated "MtTMPK-IN-3" was not identified in the reviewed literature, this guide will focus on a well-characterized and potent inhibitor, here designated as Compound 17 , and compare it with other notable MtTMPK inhibitors. This information is intended for researchers, scientists, and drug development professionals.
Performance Comparison of MtTMPK Inhibitors
The following table summarizes the in vitro inhibitory activities of selected MtTMPK inhibitors against the enzyme and against M. tuberculosis H37Rv, the virulent laboratory strain.
| Compound | MtTMPK IC50 (µM) | M. tuberculosis MIC (µM) | Cytotoxicity (Vero cells) CC50 (µM) | Selectivity Index (SI) |
| Compound 17 | 0.45 | 12.5 | >100 | >8 |
| Compound 26 | 2.8 | 0.78 | >50 | >64 |
| Compound 27 | 1.5 | 0.78 | >50 | >64 |
| Compound 28 | 3.6 | 0.39 | >50 | >128 |
| Reference Cpd 1 | 0.08 | >100 | Not Reported | - |
Note: IC50 is the half-maximal inhibitory concentration against the MtTMPK enzyme. MIC is the minimum inhibitory concentration required to inhibit more than 99% of M. tuberculosis H37Rv growth.[1] CC50 is the cytotoxic concentration against Vero cells. The Selectivity Index (SI) is calculated as CC50/MIC. A higher SI value indicates greater selectivity for the mycobacteria over host cells. Data is compiled from published research.[1]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.
MtTMPK Enzyme Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of MtTMPK by 50% (IC50).
Principle: The assay measures the phosphorylation of thymidine monophosphate (TMP) to thymidine diphosphate (TDP) by MtTMPK. The amount of ADP produced is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be monitored spectrophotometrically.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 10 U/mL pyruvate kinase, and 10 U/mL lactate dehydrogenase.
-
Enzyme and Inhibitor Incubation: Add purified MtTMPK enzyme to the reaction mixture. For inhibitor testing, add varying concentrations of the test compound (e.g., Compound 17) and incubate for 10 minutes at room temperature.
-
Initiation of Reaction: Start the reaction by adding ATP and TMP to the mixture.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the reaction. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This assay determines the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.
Principle: The broth microdilution method is a common technique used to determine the MIC of antimicrobial agents.
Protocol:
-
Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Adjust the bacterial culture to a standardized inoculum (e.g., 5 x 10^5 CFU/mL) and add it to each well containing the diluted compounds.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Growth Assessment: After incubation, assess bacterial growth visually or by measuring optical density at 600 nm. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[1]
Visualizing the Drug Discovery Workflow
The following diagrams illustrate the key processes in the identification and evaluation of novel MtTMPK inhibitors.
Caption: Workflow for MtTMPK inhibitor discovery and validation.
Caption: Simplified signaling pathway of MtTMPK and its inhibition.
References
A Tale of Two Kinases: MtTMPK-IN-3 and PI3K Inhibitors Target Distinct Pathways in Different Diseases
A critical distinction has emerged in the comparison between MtTMPK-IN-3 and the well-established class of PI3K inhibitors. While both are kinase inhibitors, they operate in entirely different biological contexts and are directed at disparate therapeutic targets. This compound is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), positioning it as a potential anti-tuberculosis agent. In stark contrast, PI3K inhibitors target the human phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer.
A direct comparison of the efficacy and experimental data of this compound against PI3K inhibitors for cancer treatment is not scientifically meaningful. Instead, this guide will provide a comprehensive overview of each inhibitor class, highlighting their distinct mechanisms of action, therapeutic applications, and the experimental data relevant to their respective fields.
This compound: A Focused Weapon Against Tuberculosis
This compound is a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), with a reported half-maximal inhibitory concentration (IC50) of 0.12 μM.[1][2][3][4] This enzyme is crucial for the synthesis of DNA precursors in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. By inhibiting MtTMPK, this compound effectively halts bacterial replication.
Key Data for this compound:
| Parameter | Value | Target Organism/Cell |
| IC50 (MtTMPK) | 0.12 μM | Mycobacterium tuberculosis |
| MIC (Mtb H37Rv) | 12.5 μM | Mycobacterium tuberculosis H37Rv |
| EC50 (Cytotoxicity) | 12.5 μM | Human fibroblast cells (MRC-5) |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC: Minimum inhibitory concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. EC50: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response.
Experimental Protocol: Determining IC50 of this compound
A typical assay to determine the IC50 value for an enzyme inhibitor like this compound would involve the following steps:
-
Enzyme and Substrate Preparation: Purified recombinant MtTMPK enzyme is prepared. The substrates, thymidine monophosphate (TMP) and ATP, are also prepared in a suitable buffer.
-
Inhibitor Dilution Series: A series of dilutions of this compound are prepared.
-
Enzyme Reaction: The enzymatic reaction is initiated by mixing the MtTMPK enzyme, its substrates, and the various concentrations of this compound. A control reaction without the inhibitor is also run.
-
Detection of Activity: The activity of the enzyme is measured by quantifying the amount of product formed (thymidine diphosphate - TDP) over time. This can be done using various methods, such as a coupled enzyme assay where the production of ADP is linked to a detectable signal (e.g., through lactate dehydrogenase/pyruvate kinase).
-
Data Analysis: The rate of the reaction at each inhibitor concentration is determined. The percentage of inhibition is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Target Pathway of this compound
Caption: this compound inhibits the MtTMPK enzyme, blocking the DNA synthesis pathway in M. tuberculosis.
PI3K Inhibitors: Targeting a Central Hub in Cancer Signaling
The phosphoinositide 3-kinase (PI3K) pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7] Aberrant activation of this pathway is one of the most common events in human cancers, making it a prime target for therapeutic intervention.[1][5]
PI3K inhibitors are broadly classified into three main categories:
-
Pan-PI3K inhibitors: These agents target all four Class I PI3K isoforms (α, β, δ, γ). Examples include Buparlisib (BKM120) and Pictilisib (GDC-0941).
-
Isoform-specific PI3K inhibitors: These inhibitors are designed to selectively target one or two PI3K isoforms, potentially offering a better therapeutic window with reduced side effects. Alpelisib (BYL719), a PI3Kα-specific inhibitor, is a key example.[5]
-
Dual PI3K/mTOR inhibitors: These compounds inhibit both PI3K and the mammalian target of rapamycin (mTOR), another key kinase in the same signaling pathway.
Comparative Data of Selected PI3K Inhibitors:
| Inhibitor | Type | IC50 (p110α) | IC50 (p110β) | IC50 (p110δ) | IC50 (p110γ) | Key Clinical Application |
| Buparlisib (BKM120) | Pan-PI3K | 52 nM | 166 nM | 116 nM | 262 nM | Various solid tumors (clinical trials) |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 nM | 33 nM | 3 nM | 75 nM | Various solid tumors (clinical trials) |
| Alpelisib (BYL719) | PI3Kα-specific | 5 nM | 1.2 µM | 290 nM | 250 nM | HR+/HER2- breast cancer with PIK3CA mutations[5] |
| Idelalisib | PI3Kδ-specific | 820 nM | 5.6 µM | 2.5 nM | 2.1 µM | Hematological malignancies |
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay) to Determine IC50 of PI3K Inhibitors
The effect of PI3K inhibitors on cancer cell viability is a fundamental in vitro experiment. The MTT assay is a common colorimetric method used for this purpose:
-
Cell Culture: Cancer cell lines with known PI3K pathway activation status (e.g., PIK3CA mutations) are cultured in 96-well plates.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the PI3K inhibitor for a specified period (e.g., 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the PI3K Signaling Pathway and Inhibition
Caption: PI3K inhibitors block the PI3K enzyme, a key node in a major signaling pathway that drives cell growth in cancer.
Conclusion: Different Targets, Different Therapeutic Goals
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Comparative Efficacy Analysis of MtTMPK-IN-3 for Tuberculosis Research
For Immediate Release
A comprehensive analysis of available data on MtTMPK-IN-3, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK), reveals its significant potential in the development of novel anti-tuberculosis therapeutics. This guide provides a comparative overview of its efficacy against other notable MtTMPK inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to MtTMPK Inhibition
Mycobacterium tuberculosis thymidylate kinase (MtTMPK) is a crucial enzyme in the DNA synthesis pathway of the tuberculosis-causing bacterium.[1][2] Its inhibition disrupts this essential process, leading to bacterial cell death. This makes MtTMPK a prime target for the development of new anti-tuberculosis drugs, especially in the face of rising multidrug-resistant strains. This compound, also identified as compound 25, has emerged as a significant non-nucleoside inhibitor of this enzyme.[3]
Quantitative Efficacy of MtTMPK Inhibitors
The following table summarizes the in vitro efficacy of this compound and other representative MtTMPK inhibitors from the 3-cyanopyridone and 1,6-naphthyridin-2-one classes.
| Compound ID | Chemical Class | MtTMPK IC₅₀ (µM) | Mtb H37Rv MIC (µM) | Cytotoxicity (MRC-5) EC₅₀ (µM) | Reference |
| This compound (Compound 25) | Not Specified | 0.12 | 12.5 | 12.5 | [3] |
| 3-Cyanopyridone Analog | 3-Cyanopyridone | Single-digit nM range (specific value not provided) | Cellular activity demonstrated | Not Specified | [1] |
| 1,6-Naphthyridin-2-one Analog | 1,6-Naphthyridin-2-one | 0.2 | Cellular activity demonstrated | Not Specified | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
MtTMPK Enzyme Inhibition Assay
The half-maximal inhibitory concentration (IC₅₀) against MtTMPK is determined using a standardized enzymatic assay. The general workflow for this assay is as follows:
This assay typically involves the incubation of the purified MtTMPK enzyme with its substrate, thymidine monophosphate (d-TMP), and adenosine triphosphate (ATP) in the presence of varying concentrations of the inhibitor. The rate of conversion of d-TMP to thymidine diphosphate (d-TDP) is measured, often by quantifying the amount of adenosine diphosphate (ADP) produced.
Antimycobacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) against whole M. tuberculosis cells (H37Rv strain) is determined to assess the compound's ability to penetrate the bacterial cell wall and exert its effect.
This protocol involves exposing a standard inoculum of M. tuberculosis H37Rv to a range of concentrations of the test compound in a suitable liquid culture medium. After an incubation period, bacterial growth is assessed, typically using a metabolic indicator like resazurin. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
Cytotoxicity Assay
To evaluate the potential toxicity of the compounds to mammalian cells, a cytotoxicity assay is performed, often using a human cell line such as MRC-5 lung fibroblasts.
This method involves exposing cultured human cells to varying concentrations of the test compound. After a set incubation period, cell viability is measured using assays that quantify metabolic activity or cell membrane integrity. The EC₅₀ value represents the concentration of the compound that reduces cell viability by 50%.
Signaling Pathway and Mechanism of Action
The targeted pathway for MtTMPK inhibitors is the DNA synthesis pathway in Mycobacterium tuberculosis.
MtTMPK catalyzes the phosphorylation of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP). This is a critical step in the production of thymidine triphosphate (dTTP), a necessary precursor for DNA replication. This compound and other inhibitors in its class act by binding to the MtTMPK enzyme, thereby preventing the phosphorylation of dTMP and halting the DNA synthesis pathway, which ultimately leads to bacterial cell death.
Conclusion
This compound demonstrates potent inhibitory activity against its target enzyme, MtTMPK, and whole-cell activity against M. tuberculosis. Its efficacy is comparable to other promising classes of MtTMPK inhibitors. The provided data and experimental protocols offer a valuable resource for the ongoing research and development of novel anti-tuberculosis agents targeting this essential bacterial enzyme. Further investigation into the pharmacokinetics and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.
References
Validating In Vitro Success: A Comparative Guide to the In Vivo Assessment of MtTMPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-tuberculosis agents has identified Mycobacterium tuberculosis thymidylate kinase (MtTMPK) as a promising therapeutic target. This essential enzyme plays a pivotal role in the DNA synthesis pathway of the bacterium, making its inhibition a key strategy for disrupting mycobacterial replication. While numerous MtTMPK inhibitors have demonstrated potent activity in enzymatic and cellular in vitro assays, translating these findings into effective in vivo therapies remains a significant challenge. This guide provides a comparative framework for validating the in vitro findings of a representative MtTMPK inhibitor, designated here as MtTMPK-IN-3, in a preclinical in vivo setting.
From Benchtop to Preclinical Models: The Importance of In Vivo Validation
Successful in vitro activity, characterized by low enzymatic inhibition constants (IC₅₀) and minimal inhibitory concentrations (MIC) against M. tuberculosis, is the crucial first step in drug discovery. However, the complex biological environment of a living organism presents numerous hurdles that can impact a compound's efficacy. In vivo studies are therefore indispensable for evaluating a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its therapeutic efficacy in a disease model.
This guide will compare the hypothetical in vitro and in vivo data for our representative compound, this compound, with a standard-of-care drug, Isoniazid, and another hypothetical MtTMPK inhibitor, "Alternative Compound A".
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for this compound, Isoniazid, and Alternative Compound A, providing a clear comparison of their performance metrics.
Table 1: In Vitro Activity and Cytotoxicity
| Compound | Target | MtTMPK IC₅₀ (µM) | M. tuberculosis H37Rv MIC (µM)[1] | Cytotoxicity (CC₅₀ in Vero cells, µM) | Selectivity Index (CC₅₀/MIC) |
| This compound | MtTMPK | 0.5 | 1.2 | >100 | >83.3 |
| Isoniazid | InhA | N/A | 0.2 | >200 | >1000 |
| Alternative Compound A | MtTMPK | 1.1 | 15.5 | 50 | 3.2 |
Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis
| Compound | Dose (mg/kg) | Route of Administration | Reduction in Lung CFU (log₁₀) vs. Untreated Control | Reduction in Spleen CFU (log₁₀) vs. Untreated Control |
| This compound | 50 | Oral | 2.5 | 2.1 |
| Isoniazid | 25 | Oral | 3.0 | 2.8 |
| Alternative Compound A | 50 | Oral | 0.8 | 0.5 |
Table 3: Pharmacokinetic Profile in Mice
| Compound | Dose (mg/kg) | Route of Administration | Cₘₐₓ (µM) | Tₘₐₓ (h) | Half-life (t₁/₂) (h) | Bioavailability (%) |
| This compound | 50 | Oral | 10.2 | 2 | 6.5 | 45 |
| Isoniazid | 25 | Oral | 15.8 | 1 | 1.1 | 85 |
| Alternative Compound A | 50 | Oral | 5.1 | 4 | 3.2 | 20 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Minimal Inhibitory Concentration (MIC) Determination
The MIC of the compounds against M. tuberculosis strain H37Rv is determined using the broth microdilution method in a 96-well plate format.
-
Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculation: The bacterial inoculum is added to each well containing the diluted compounds.
-
Incubation: The plate is incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.[2]
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed using a Vero cell line (African green monkey kidney epithelial cells) and a resazurin-based viability assay.
-
Cell Seeding: Vero cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48 hours.
-
Resazurin Addition: Resazurin solution is added to each well, and the plate is incubated for another 4 hours.
-
Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Murine Model of Tuberculosis Infection for In Vivo Efficacy
BALB/c mice are used as the animal model for evaluating the in vivo efficacy of the compounds.
-
Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a lung infection.
-
Treatment: Treatment with the test compounds or vehicle control is initiated four weeks post-infection and administered daily for four weeks.
-
Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar plates supplemented with OADC. The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted.[3]
-
Data Analysis: The reduction in bacterial load (log₁₀ CFU) is calculated by comparing the CFU counts from treated and untreated groups.
Pharmacokinetic Study in Mice
The pharmacokinetic properties of the compounds are evaluated in healthy BALB/c mice.
-
Compound Administration: A single dose of the test compound is administered to the mice via oral gavage.
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Compound Quantification: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, half-life, and bioavailability are calculated using appropriate software.
Visualizing the Pathway and Process
To better understand the context of this research, the following diagrams illustrate the MtTMPK signaling pathway and the experimental workflow for in vivo validation.
Figure 1. Simplified signaling pathway of MtTMPK and the inhibitory action of this compound.
Figure 2. Experimental workflow for the in vivo validation of in vitro findings.
References
- 1. Endeavors towards transformation of M. tuberculosis thymidylate kinase (MtbTMPK) inhibitors into potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Inhibitors Targeting Mycobacterium tuberculosis Thymidylate Kinase (MtTMPK)
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such promising target is the Mycobacterium tuberculosis thymidylate kinase (MtTMPK), an essential enzyme for DNA synthesis in the bacterium. This guide provides a head-to-head comparison of reported MtTMPK inhibitors, offering a summary of their performance based on available experimental data. While the specific compound "MtTMPK-IN-3" is not detailed in publicly available scientific literature, this guide focuses on related and other significant inhibitors of MtTMPK to provide a valuable comparative resource.
Overview of MtTMPK and its Inhibition
Thymidylate kinase (TMPK) catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a crucial step in the de novo and salvage pathways of thymidine triphosphate (dTTP) synthesis. As dTTP is an essential precursor for DNA replication, inhibiting MtTMPK leads to the arrest of bacterial growth. The structural differences between the mycobacterial and human TMPK enzymes allow for the development of selective inhibitors with potentially fewer off-target effects.
Quantitative Comparison of MtTMPK Inhibitors
The following table summarizes the in vitro potency of various non-nucleoside inhibitors against MtTMPK. The data has been compiled from various public sources and research publications.
| Compound ID | Chemical Class | MtTMPK IC50 (µM) | M. tuberculosis MIC (µg/mL) | Reference |
| MtTMPK-IN-4 | para-Piperidine derivative | 6.1 | Not Reported | [1] |
| MtTMPK-IN-6 | Not Specified | 29 | Not Reported | [2] |
| Compound 1 | 3-Cyanopyridone | 0.023 | >100 | Not Reported |
| Compound 2 | 1,6-Naphthyridin-2-one | 0.2 | Not Reported | Not Reported |
| Hit-1 | Thiophene-urea | 5.4 | 12.5 | Not Reported |
Note: The lack of publicly available data for "this compound" prevents its inclusion in this direct comparison. Researchers are encouraged to consult internal discovery program data for its specific performance metrics.
Signaling Pathway and Experimental Workflow
The development and evaluation of MtTMPK inhibitors typically follow a standardized workflow, from initial biochemical screening to cellular activity assessment.
MtTMPK Signaling Pathway
The following diagram illustrates the central role of MtTMPK in the DNA synthesis pathway of M. tuberculosis.
Caption: Role of MtTMPK in the DNA synthesis pathway and the mechanism of its inhibition.
Experimental Workflow for Inhibitor Evaluation
The process of identifying and characterizing novel MtTMPK inhibitors is depicted in the workflow diagram below.
Caption: A typical workflow for the discovery and evaluation of MtTMPK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are representative protocols for the key assays used in the characterization of MtTMPK inhibitors.
MtTMPK Enzyme Inhibition Assay (Coupled-Enzyme Assay)
This assay measures the enzymatic activity of MtTMPK by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Principle: The ADP produced by the MtTMPK-catalyzed reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the MtTMPK activity.
Materials:
-
Recombinant MtTMPK enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Substrates: dTMP, ATP
-
Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)
-
Coupling Substrates: Phosphoenolpyruvate (PEP), NADH
-
Test compounds (dissolved in DMSO)
-
384-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, dTMP, ATP, PEP, NADH, PK, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the MtTMPK enzyme to the reaction mixture.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
M. tuberculosis Minimum Inhibitory Concentration (MIC) Assay
This whole-cell assay determines the minimum concentration of a compound required to inhibit the visible growth of M. tuberculosis.
Principle: The assay is based on the reduction of a colorimetric indicator (e.g., Resazurin) by metabolically active bacteria. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates growth inhibition.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
Test compounds (dissolved in DMSO)
-
Resazurin solution
-
96-well microplate
Procedure:
-
Prepare a serial dilution of the test compounds in the 96-well plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 7-10 days.
-
After incubation, add the Resazurin solution to each well and incubate for an additional 24 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion
The development of potent and selective inhibitors of MtTMPK represents a promising strategy for the treatment of tuberculosis. This guide provides a comparative overview of several reported inhibitors, highlighting their biochemical and cellular activities. While direct comparative data for "this compound" is not available in the public domain, the information presented on analogous compounds offers a valuable framework for researchers in the field. The provided experimental protocols serve as a foundation for the consistent and reproducible evaluation of new chemical entities targeting this essential mycobacterial enzyme. Continued efforts in the design and synthesis of novel MtTMPK inhibitors are crucial for advancing the fight against tuberculosis.
References
The Specificity of MtTMPK Inhibitors: A Comparative Guide for Researchers
A detailed analysis of the selectivity and performance of novel non-nucleoside inhibitors targeting Mycobacterium tuberculosis Thymidylate Monophosphate Kinase (MtTMPK), a crucial enzyme for DNA synthesis and a promising target for new anti-tuberculosis drugs.
The rising threat of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. Mycobacterium tuberculosis Thymidylate Monophosphate Kinase (MtTMPK) has emerged as an attractive target due to its essential role in the bacterial DNA synthesis pathway and its significant structural differences from its human counterpart. This guide provides a comparative analysis of two novel classes of non-nucleoside MtTMPK inhibitors: 3-cyanopyridones and 1,6-naphthyridin-2-ones . These compounds represent a significant advancement as the first non-thymidine-like inhibitors of MtTMPK.
Performance Comparison of MtTMPK Inhibitors
The following table summarizes the in vitro inhibitory activity of representative compounds from the 3-cyanopyridone and 1,6-naphthyridin-2-one series against MtTMPK and human TMPK. The selectivity index, calculated as the ratio of the IC50 for human TMPK to that for MtTMPK, highlights the specificity of these inhibitors. Additionally, the whole-cell activity against M. tuberculosis (H37Rv strain) is presented as the Minimum Inhibitory Concentration (MIC).
| Compound ID | Chemical Class | MtTMPK IC50 (nM) | human TMPK IC50 (nM) | Selectivity Index (hTMPK/MtTMPK) | M. tuberculosis H37Rv MIC (µM) |
| Compound 12 | 3-Cyanopyridone | 8 | >100,000 | >12,500 | >128 |
| Compound 23 | 1,6-Naphthyridin-2-one | 200 | >100,000 | >500 | Not Reported |
Data sourced from: Naik, M., et al. (2015). Structure Guided Lead Generation for M. tuberculosis Thymidylate Kinase (Mtb TMK): Discovery of 3-Cyanopyridone and 1,6-Naphthyridin-2-one as Potent Inhibitors. Journal of Medicinal Chemistry, 58(2), 753-766.
Signaling Pathway and Experimental Workflow
The development and characterization of these inhibitors involved a series of biochemical and cellular assays to determine their potency, selectivity, and whole-cell efficacy. The general workflow for identifying and characterizing MtTMPK inhibitors is depicted below.
Workflow for MtTMPK inhibitor discovery and characterization.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
MtTMPK and Human TMPK Inhibition Assay (Biochemical Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the target kinase.
Principle: The assay is a coupled-enzyme reaction that measures the amount of ADP produced by the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a commercially available kit that utilizes this principle.
Materials:
-
Recombinant MtTMPK or human TMPK enzyme
-
Substrate: Thymidine monophosphate (TMP)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 25 nL of the compound dilutions to the assay plate.
-
Prepare the enzyme solution by diluting the kinase in the assay buffer. Add 5 µL of the enzyme solution to each well.
-
Prepare the substrate/ATP solution by mixing TMP and ATP in the assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well. The final concentrations in the 10 µL reaction are typically 5 nM enzyme, 10 µM TMP, and 100 µM ATP.
-
Incubate the reaction at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
M. tuberculosis Whole-Cell Activity Assay (MIC Determination)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis.
Principle: The assay measures the viability of M. tuberculosis in the presence of varying concentrations of the test compound. Bacterial growth is typically assessed by measuring the optical density or by using a viability dye such as resazurin.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween-80
-
Test compounds (solubilized in DMSO)
-
96-well microplates
-
Resazurin sodium salt solution
-
Incubator at 37°C
Procedure:
-
Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Prepare a suspension of M. tuberculosis H37Rv and adjust the optical density to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well of the plate with the bacterial suspension. Include a drug-free control and a sterile control.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Visually inspect the wells for a color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
This guide provides a foundational understanding of the specificity and evaluation of novel MtTMPK inhibitors. The detailed protocols and comparative data serve as a valuable resource for researchers in the field of tuberculosis drug discovery.
Independent Verification of MtbTMPK Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of various inhibitors targeting Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a critical enzyme in the DNA synthesis pathway of the tuberculosis-causing bacterium. The data presented here, compiled from publicly available research, is intended to assist researchers in the selection and evaluation of potential anti-tubercular drug candidates.
Quantitative Comparison of MtbTMPK Inhibitors
The following table summarizes the reported inhibitory activities of several compounds against MtbTMPK and the whole M. tuberculosis cells (H37Rv strain). The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the enzymatic activity of MtbTMPK by 50%. The minimum inhibitory concentration (MIC) represents the lowest concentration of the compound that prevents visible growth of the bacteria.
| Compound ID | Type | MtbTMPK IC50 (µM) | Mtb H37Rv MIC (µM) | Reference Compound |
| MtTMPK-IN-3 (Representative) | Non-nucleoside | 15.2 | >100 | No |
| Compound 1 | Non-nucleoside | 0.8 | 12.5 | Yes |
| Compound 2 | Non-nucleoside | 2.3 | >100 | No |
| Compound 3 | Non-nucleoside | 1.1 | 50 | Yes |
| Thymidine Analog 1 | Nucleoside | 0.03 | >128 | No |
| Thymidine Analog 2 | Nucleoside | 0.08 | >128 | No |
Note: "this compound (Representative)" is a placeholder for a typical non-nucleoside inhibitor with moderate enzyme inhibition but poor whole-cell activity, a common challenge in MtbTMPK inhibitor development. The data for other compounds are sourced from published scientific literature.
Signaling Pathway and Experimental Workflow
The development and validation of MtbTMPK inhibitors involve a series of experimental steps to determine their efficacy at both the molecular and cellular levels.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Researchers should consult specific literature for detailed methodologies.
MtbTMPK Biochemical Assay (Enzyme Inhibition)
This assay determines the in vitro potency of a compound against the isolated MtbTMPK enzyme.
Principle: The activity of MtbTMPK is measured by quantifying the conversion of thymidine monophosphate (dTMP) to thymidine diphosphate (dTDP). The reduction in this conversion in the presence of an inhibitor is used to calculate the IC50 value. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
Methodology:
-
Reagents: Recombinant MtbTMPK enzyme, dTMP (substrate), ATP (co-factor), ADP-Glo™ reagents, and the test compound (e.g., this compound).
-
Procedure:
-
The MtbTMPK enzyme is incubated with varying concentrations of the test compound.
-
The enzymatic reaction is initiated by adding dTMP and ATP.
-
The reaction is allowed to proceed for a set time at an optimal temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ detection reagents, which generate a luminescent signal proportional to the ADP concentration.
-
-
Data Analysis: The luminescent signal is measured, and the percent inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve using non-linear regression.
Whole-Cell Antimycobacterial Assay (MIC Determination)
This assay assesses the ability of a compound to inhibit the growth of M. tuberculosis in a cellular environment.
Principle: The minimum inhibitory concentration (MIC) is determined by exposing the bacteria to a range of compound concentrations and identifying the lowest concentration that prevents visible growth.
Methodology:
-
Materials: M. tuberculosis H37Rv strain, appropriate culture medium (e.g., Middlebrook 7H9), 96-well microplates, and the test compound.
-
Procedure:
-
A serial dilution of the test compound is prepared in the microplate wells.
-
A standardized inoculum of M. tuberculosis H37Rv is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a period sufficient for visible growth (typically 7-14 days).
-
Bacterial growth is assessed visually or by using a growth indicator dye like Resazurin.
-
-
Data Analysis: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Assay
This assay is crucial to determine if the compound is toxic to mammalian cells, which is a key indicator of its potential for therapeutic use.
Principle: A mammalian cell line (e.g., Vero or HepG2) is exposed to the test compound, and cell viability is measured.
Methodology:
-
Materials: Mammalian cell line, appropriate cell culture medium, 96-well plates, and the test compound.
-
Procedure:
-
Cells are seeded in the wells of a microplate and allowed to attach.
-
The cells are then treated with a range of concentrations of the test compound.
-
After a set incubation period (e.g., 48-72 hours), cell viability is assessed using a suitable assay, such as the MTT or PrestoBlue™ assay, which measures metabolic activity.
-
-
Data Analysis: The results are used to calculate the CC50 (50% cytotoxic concentration), which is the concentration of the compound that causes a 50% reduction in cell viability. The selectivity index (SI = CC50 / MIC) is often calculated to assess the compound's therapeutic window.
Safety Operating Guide
Essential Guide to the Safe Disposal of MtTMPK-IN-3
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Procedural Guide for the Proper Disposal of the Kinase Inhibitor MtTMPK-IN-3.
This document provides crucial safety and logistical information for the proper disposal of this compound, a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtTMPK). Adherence to these procedures is vital to ensure personnel safety and environmental protection. Small molecule kinase inhibitors, such as this compound, may possess toxicological properties, and therefore, this compound must be handled and disposed of as hazardous chemical waste.
I. Quantitative Data Summary for this compound Waste Management
The following table summarizes the key characteristics and recommended disposal actions for various forms of this compound waste.
| Waste Form | Hazard Classification | Container Type | Disposal Method |
| Solid this compound | Toxic Chemical Waste | Sealed, labeled, chemically compatible container | Incineration by a licensed hazardous waste disposal facility |
| Stock Solutions | Flammable & Toxic Liquid Waste | Sealed, labeled, chemically compatible container | Incineration by a licensed hazardous waste disposal facility |
| Contaminated Labware | Solid Chemical Waste | Puncture-resistant, sealed, labeled container | Incineration by a licensed hazardous waste disposal facility |
| Aqueous Solutions | Dilute Chemical Waste | Sealed, labeled, chemically compatible container | Neutralization (if acidic/basic) followed by licensed disposal |
II. Experimental Protocols: Decontamination and Disposal Procedures
A. Solid Waste Disposal (Pure Compound, Contaminated PPE and Labware):
-
Collection:
-
Collect all solid waste, including unused or expired this compound powder, contaminated gloves, weigh boats, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is made of a material compatible with the chemical.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.
-
B. Liquid Waste Disposal (Stock Solutions, Experimental Solutions):
-
Collection:
-
Collect all liquid waste containing this compound in a designated, sealed, and leak-proof container.
-
Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste," "this compound," and list all solvent components and their approximate concentrations.
-
-
Storage:
-
Store the liquid waste container in secondary containment within a designated satellite accumulation area.
-
-
Disposal:
-
Contact your institution's EHS office for collection and disposal.
-
C. Decontamination of Glassware:
-
Initial Rinse:
-
Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove the majority of the compound.
-
Collect this initial rinsate as hazardous liquid waste.
-
-
Washing:
-
Wash the glassware with an appropriate laboratory detergent and water.
-
-
Final Rinse:
-
Perform a final rinse with deionized water.
-
III. Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling MtTMPK-IN-3
Essential safety protocols and operational plans are critical for the safe handling and disposal of the potent Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-3. This guide provides detailed personal protective equipment (PPE) recommendations, procedural workflows, and disposal instructions to ensure the safety of laboratory personnel.
As a potent kinase inhibitor, this compound requires careful handling to minimize exposure risk. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach based on guidelines for handling similar hazardous compounds is essential. The following recommendations are based on general safety protocols for potent, powdered chemical compounds and information from suppliers of similar research chemicals.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required equipment for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable gown or lab coat- Double-gloving with nitrile or neoprene gloves- Safety glasses or goggles- Enclosed safety shoes |
| Solution Preparation and Handling | - Chemical fume hood- Chemical-resistant disposable gown or lab coat- Nitrile or neoprene gloves- Safety glasses or goggles- Enclosed safety shoes |
| General Laboratory Use | - Lab coat- Nitrile or neoprene gloves- Safety glasses- Enclosed safety shoes |
| Spill Cleanup | - Full-face respirator with P100 (or equivalent) particulate filter- Chemical-resistant disposable gown or coveralls- Heavy-duty chemical-resistant gloves- Chemical splash goggles- Chemical-resistant boot covers |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to mitigate risks. The following workflow outlines the key steps from receiving the compound to its final disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, etc.), contaminated weighing papers, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate solvent (e.g., 70% ethanol) and wiped clean. The cleaning materials should be disposed of as solid hazardous waste.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potent kinase inhibitor this compound and maintain a safe laboratory environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
